4-(4-Methylpiperazin-1-yl)pyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYCLVPZTUNJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959986-12-0 | |
| Record name | 4-(4-methylpiperazin-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-methylpiperazin-1-yl)pyridin-2-amine, a key building block in pharmaceutical research and development. The document details the most prevalent and efficient synthetic pathways, focusing on the underlying chemical principles, optimization of reaction conditions, and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.
Introduction and Significance
This compound is a substituted aminopyridine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a 2-aminopyridine core linked to a 1-methylpiperazine moiety, is found in numerous compounds investigated for therapeutic applications, including but not limited to oncology and neuroscience. The strategic importance of this compound necessitates a robust and scalable synthetic route to ensure a consistent and high-quality supply for research and manufacturing purposes.
This guide will primarily focus on the most direct and industrially viable synthetic approach: the Nucleophilic Aromatic Substitution (SNAr) reaction. We will also briefly touch upon alternative strategies such as palladium-catalyzed cross-coupling reactions.
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a suitable 2-aminopyridine derivative bearing a good leaving group at the 4-position with 1-methylpiperazine.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection at the C4-position of the pyridine ring and the nitrogen of the piperazine ring. This points to 2-amino-4-chloropyridine as an ideal starting material and 1-methylpiperazine as the nucleophile.
Caption: Retrosynthetic analysis of the target molecule.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.
-
Nucleophilic Attack: The nucleophilic nitrogen atom of 1-methylpiperazine attacks the electron-deficient C4 carbon of 2-amino-4-chloropyridine. This step is typically the rate-determining step and leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and stabilized by the ring nitrogen.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product.
Caption: SNAr reaction mechanism workflow.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via an SNAr reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 2-Amino-4-chloropyridine | 19798-81-3 | 128.56 g/mol | ≥98% | Commercial Source |
| 1-Methylpiperazine | 109-01-3 | 100.16 g/mol | ≥99% | Commercial Source |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous | Commercial Source |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | ≥99% | Commercial Source |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Commercial Source |
| Brine (saturated NaCl solution) | - | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | Commercial Source |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloropyridine (1.0 eq), potassium carbonate (2.0 eq) as a base, and anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Addition of Nucleophile: Add 1-methylpiperazine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford this compound as a solid.
Alternative Synthesis Pathway: Buchwald-Hartwig Amination
While SNAr is the preferred method, the Buchwald-Hartwig amination offers an alternative route, especially when the pyridine ring is less activated or when milder reaction conditions are required.[1] This palladium-catalyzed cross-coupling reaction can form the C-N bond between an aryl halide (or triflate) and an amine.[2]
The reaction typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent like toluene or dioxane.[1]
Caption: Buchwald-Hartwig amination as an alternative pathway.
Characterization Data (Representative)
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the pyridine ring, the methylene protons of the piperazine ring, and the methyl protons of the N-methyl group. |
| ¹³C NMR | Signals for the carbon atoms of the pyridine and piperazine rings. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₆N₄, MW: 192.26 g/mol ).[3] |
| Purity (HPLC) | ≥98% |
Safety Considerations
-
2-Amino-4-chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
1-Methylpiperazine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin and if inhaled.
-
Potassium Carbonate: Causes serious eye irritation.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution reaction using 2-amino-4-chloropyridine and 1-methylpiperazine. This method is robust, scalable, and utilizes readily available starting materials. For substrates where the SNAr reaction is sluggish, the Buchwald-Hartwig amination provides a powerful alternative. Careful optimization of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis.
References
physicochemical properties of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of the core . As a Senior Application Scientist, the following guide moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination. Understanding these characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding its journey through the drug discovery and development pipeline.
Compound Identity and Structural Characteristics
This compound is a heterocyclic compound featuring a 2-aminopyridine scaffold substituted at the 4-position with a 4-methylpiperazine moiety. This structural arrangement, containing multiple basic nitrogen atoms, is a common motif in medicinal chemistry, often conferring desirable properties for kinase inhibition or CNS activity.
Core Physicochemical Properties Summary
The following table summarizes the key . These values, particularly pKa and logP, are critical predictors of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 192.26 g/mol [1][4] | Influences diffusion and transport across biological membranes; falls well within Lipinski's Rule of Five. |
| logP (XLogP3-AA) | 0.4[1] | Indicates the compound's lipophilicity. A low logP suggests good aqueous solubility but may imply lower membrane permeability. |
| pKa (Predicted) | Multiple basic pKa values are expected due to the three nitrogen atoms (pyridine ring and piperazine ring). Precise experimental determination is crucial. | Governs the ionization state at physiological pH, which profoundly impacts solubility, receptor binding, and cell penetration. |
| Aqueous Solubility | pH-dependent | Critical for formulation and ensuring sufficient concentration for biological assays and in vivo efficacy. Low solubility can be a major hurdle.[5] |
| Polar Surface Area (PSA) | 45.4 Ų[1] | Predicts transport properties, including blood-brain barrier penetration. A value under 90 Ų is often associated with good CNS penetration. |
| GHS Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[1] | Dictates necessary laboratory safety protocols and handling procedures. |
Aqueous Solubility: Kinetic vs. Thermodynamic Assessment
Aqueous solubility is arguably one of the most critical physicochemical properties, as a compound must be in solution to be absorbed and exert its biological effect.[6] For this compound, its basic nature suggests its solubility will be highly dependent on pH. It is essential to distinguish between two types of solubility measurements.
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a DMSO stock to an aqueous buffer.[7][8][9] It is a high-throughput method used in early discovery to flag potential issues.[5][9]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable crystalline form in a saturated solution.[10][11] This is a more time-consuming but accurate measure, vital for later-stage development and formulation.[10][11]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[10]
Causality: The extended incubation period (24 hours) with continuous agitation ensures that the system reaches a true thermodynamic equilibrium between the solid compound and the solution.[10] Using a solid powder rather than a DMSO stock avoids artifacts from solvent precipitation.[5]
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[6][10]
-
Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[5][10]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[6][11]
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity: Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (P) is the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.[12] It is expressed logarithmically (logP) and is a key indicator of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic clearance.
Experimental Protocol: logP Determination (Shake-Flask Method - OECD 107)
This classic method directly measures the partitioning of the compound between two immiscible phases.[12]
Causality: The use of pre-saturated solvents ensures that the volumes of the two phases do not change during the experiment. Vigorous shaking facilitates the rapid achievement of partitioning equilibrium. Subsequent centrifugation ensures a clean separation of the two phases for accurate concentration analysis.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare 1-octanol saturated with water and water saturated with 1-octanol by mixing them and allowing the phases to separate for at least 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase at a known concentration.
-
Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of pre-saturated 1-octanol. The volume ratio is chosen based on the expected logP.[13]
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature.
-
Phase Separation: Centrifuge the vessel to achieve a clear separation between the aqueous and octanol layers.[14]
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).[15]
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
Caption: Workflow for Shake-Flask logP Determination.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base. For an ionizable compound like this compound, the pKa values determine the percentage of the molecule that is in its charged (ionized) versus neutral form at a given pH. This is critical as the ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more likely to cross cell membranes. Given its structure, this compound is expected to be a polyprotic base.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[16]
Causality: As a strong base (e.g., NaOH) is added to an acidic solution of the basic compound, the compound is deprotonated. The pH changes slowly in the buffering region and then rapidly at the equivalence point. The pKa corresponds to the pH at which the compound is 50% protonated and 50% deprotonated, which is found at the half-equivalence point on the titration curve.[17][18]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1 mM).[17]
-
Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all basic sites are fully protonated.[17]
-
Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[17]
-
Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.[17]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve. Multiple titrations should be performed for accuracy.[17]
Caption: Workflow for Potentiometric pKa Determination.
Conclusion
This compound is a compound with physicochemical properties that make it an interesting scaffold for drug discovery. Its relatively low molecular weight and polar surface area are favorable, while its basic nature dictates that its solubility and lipophilicity will be highly pH-dependent. A thorough experimental determination of its thermodynamic solubility and pKa values is essential for any research program. The protocols and insights provided in this guide serve as a robust framework for obtaining the high-quality data needed to accurately model its ADME properties and advance its development as a potential therapeutic agent.
References
- 1. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 959986-12-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. evotec.com [evotec.com]
- 12. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rc.usf.edu [rc.usf.edu]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS 959986-12-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Modern Scaffold
The aminopyridine moiety, particularly when functionalized with a piperazine ring, represents a cornerstone scaffold in modern medicinal chemistry. Its prevalence in kinase inhibitor discovery and other therapeutic areas stems from a unique combination of properties: the pyridine ring offers versatile substitution patterns and hydrogen bonding capabilities, while the N-methylpiperazine group frequently enhances aqueous solubility, metabolic stability, and target engagement. This guide focuses on a specific, yet highly representative, member of this class: 4-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS No. 959986-12-0).
While this compound is commercially available as a building block, detailed synthetic protocols and comprehensive characterization data are not extensively documented in peer-reviewed literature. Therefore, this guide, written from the perspective of a Senior Application Scientist, aims to bridge that gap. We will provide a robust, logical framework for its synthesis based on established chemical principles and analogous transformations found in patent and journal literature. Furthermore, we will delve into its physicochemical properties, predicted analytical characteristics, and its strategic role in the synthesis of advanced pharmaceutical intermediates.
Core Molecular Attributes and Physicochemical Profile
This compound is a heterocyclic compound featuring a 2-aminopyridine core linked at the 4-position to a 1-methylpiperazine ring. This structure imparts a unique electronic and conformational profile, making it a valuable synthon.
Chemical Structure and Identifiers
The fundamental structure and key identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 959986-12-0 | European Chemicals Agency (ECHA)[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₀H₁₆N₄ | PubChem[1] |
| Molecular Weight | 192.26 g/mol | PubChem[1] |
| Canonical SMILES | CN1CCN(CC1)C2=CC(=NC=C2)N | PubChem[1] |
| InChIKey | LLYCLVPZTUNJRJ-UHFFFAOYSA-N | PubChem[1] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms with labels N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N_amine [label="NH₂", pos="-2.3,1.25!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_piperazine1 [label="N", pos="0,-3!"]; C_piperazine1 [label="CH₂", pos="-1.2,-3.75!"]; C_piperazine2 [label="CH₂", pos="-1.2,-5.25!"]; N_piperazine2 [label="N", pos="0,-6!"]; C_piperazine3 [label="CH₂", pos="1.2,-5.25!"]; C_piperazine4 [label="CH₂", pos="1.2,-3.75!"]; C_methyl [label="CH₃", pos="0,-7.5!"];
// Draw bonds N1 -- C2; C2 -- N_amine [style=solid]; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- N_piperazine1; N_piperazine1 -- C_piperazine1; C_piperazine1 -- C_piperazine2; C_piperazine2 -- N_piperazine2; N_piperazine2 -- C_piperazine3; C_piperazine3 -- C_piperazine4; C_piperazine4 -- N_piperazine1; N_piperazine2 -- C_methyl;
// Add double bonds in pyridine ring edge [style=bold]; C3 -- C4 [style=solid]; C5 -- C6 [style=solid]; N1 -- C6 [style=solid]; C2 -- C3 [style=solid]; C4 -- C5 [style=solid];
// Manually create double bonds look node [shape=none, label=""]; p1 [pos="-0.65,1.125!"]; p2 [pos="-0.65,-1.125!"]; p1 -- p2 [style=solid, len=0.1]; p3 [pos="0.65,-1.125!"]; p4 [pos="0.65,1.125!"]; p3 -- p4 [style=solid, len=0.1]; p5 [pos="-1.3,0!"]; p6 [pos="1.3,0!"]; }
Caption: 2D Structure of this compound.
Computed Physicochemical Properties
The following properties, computed by PubChem, are crucial for predicting the compound's behavior in both reaction and biological media.
| Property | Value | Unit |
| XLogP3 | 0.4 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 4 | - |
| Rotatable Bond Count | 2 | - |
| Exact Mass | 192.137496527 | Da |
| Polar Surface Area | 45.4 | Ų |
| Complexity | 177 | - |
Source: All data in this table is from PubChem.[1]
The low XLogP3 value suggests good aqueous solubility, a desirable trait for drug candidates. The presence of multiple hydrogen bond acceptors and one donor indicates its potential to participate in various intermolecular interactions, which is key for binding to biological targets.
Proposed Synthesis Pathway and Experimental Protocol
Retrosynthetic Analysis and Strategy
The key disconnection is the C4-N bond between the pyridine ring and the piperazine nitrogen. This points to a reaction between a 2-amino-4-halopyridine and 1-methylpiperazine. 2-Amino-4-chloropyridine is a common and commercially available starting material, making it an ideal choice.
The causality behind this choice is twofold:
-
Reactivity: The pyridine ring is electron-deficient, which activates it towards nucleophilic attack. This effect is enhanced by the electron-withdrawing nature of the chloro substituent.
-
Regioselectivity: The 2-amino group directs the substitution to the 4- and 6-positions. With the 4-position occupied by a good leaving group (chloride), the reaction proceeds regioselectively.
References
biological activity of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
An In-depth Technical Guide on the Biological Activity and Therapeutic Potential of the 4-(4-Methylpiperazin-1-yl)pyridin-2-amine Scaffold
Introduction
In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. The compound this compound represents one such scaffold. While its direct therapeutic application as a standalone agent is not extensively documented, its structural motifs are integral to a multitude of highly potent and selective therapeutic agents, particularly in oncology. This guide provides an in-depth analysis of this compound, not as an isolated drug, but as a critical building block and pharmacophore whose derivatives have shown significant biological activity. We will explore its structural attributes, its role in the design of kinase inhibitors, the key signaling pathways targeted by its derivatives, and the experimental methodologies used to validate their activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic design.
Chapter 1: Physicochemical and Structural Properties
The utility of a scaffold in drug design begins with its fundamental physicochemical properties and structural features. This compound is a small molecule that combines several key features beneficial for drug development.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 959986-12-0 | [1] |
| Molecular Formula | C₁₀H₁₆N₄ | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| SMILES | CN1CCN(CC1)C2=CC(=NC=C2)N | [1] |
The molecule's structure can be deconstructed into two key components:
-
The Aminopyridine Ring : This heterocyclic system serves as a versatile anchor. The amino group (-NH₂) at the 2-position and the nitrogen atom within the pyridine ring can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the molecule within the active site of target proteins, such as the hinge region of kinases.
-
The 4-Methylpiperazine Moiety : This group is frequently employed in medicinal chemistry to enhance aqueous solubility and bioavailability. The tertiary amine in the piperazine ring is basic and can be protonated at physiological pH, improving the compound's pharmacokinetic profile. Furthermore, this solvent-exposed moiety can establish favorable interactions with the outside of a target's binding pocket.[2][3] Its inclusion is a common strategy in the development of orally bioavailable drugs.[4]
Chapter 2: A Privileged Scaffold for Kinase Inhibitors
The primary therapeutic relevance of the this compound scaffold lies in its widespread use in the design of protein kinase inhibitors. Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][6]
Derivatives incorporating this scaffold have been shown to target several critical oncogenic kinases:
-
PI3K/mTOR : Central regulators of cell growth, proliferation, and survival.[6][7]
-
Aurora Kinases : Key regulators of mitosis, whose overexpression is common in many cancers.[4][8]
-
Tyrosine Kinases (e.g., ABL, KIT, PDGFR) : Drivers of various leukemias and solid tumors. The well-known drug Imatinib, for example, contains a methylpiperazine group that is crucial for its activity.[5][9][]
The aminopyridine core often functions as the "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket, while the methylpiperazine tail extends into the solvent-exposed region, optimizing physicochemical properties.
Chapter 3: Mechanism of Action: Targeting Key Oncogenic Pathways
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling routes in human cancer, making it a prime target for therapeutic intervention.[7] Derivatives of the this compound scaffold have been successfully developed as potent inhibitors of PI3Kα.[6] These inhibitors function by blocking the kinase domain of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and halting the downstream activation of Akt and mTOR. This leads to the induction of apoptosis and inhibition of cell proliferation.
Inhibition of Aurora Kinases
Aurora kinases (A and B) are essential for proper chromosome segregation during mitosis. Their inhibition represents a strategy to induce mitotic catastrophe and cell death specifically in rapidly dividing cancer cells. Imidazo[4,5-b]pyridine derivatives containing a (4-methylpiperazin-1-yl)phenyl substituent have been identified as potent dual Aurora/FLT3 kinase inhibitors.[4] The imidazopyridine core forms critical hydrogen bonds with the hinge region residue Ala213 of Aurora-A, while the (4-methylpiperazin-1-yl)phenyl group occupies the solvent-accessible region, contributing to the compound's high affinity and favorable pharmacokinetic properties.[4][8]
Chapter 4: Methodologies for Biological Evaluation
To assess the biological activity of compounds derived from this scaffold, a tiered, systematic approach is employed. The workflow typically progresses from biochemical assays to cell-based assays and finally to in vivo models.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
-
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase enzyme.
-
Materials : Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit, test compound series (e.g., 10-point, 3-fold serial dilution).
-
Procedure :
-
Add 5 µL of diluted test compound or vehicle (DMSO) to a 384-well plate.
-
Add 10 µL of a solution containing PI3Kα enzyme and PIP2 substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 4.2: Cellular Proliferation Assay (MTS Assay)
-
Objective : To measure the effect of a test compound on the metabolic activity (and thus proliferation/viability) of cancer cells.
-
Materials : Cancer cell line (e.g., SKOV-3 for PI3K inhibitors), complete growth medium, test compound, CellTiter 96® AQueous One Solution Reagent (MTS).
-
Procedure :
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound and incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Normalize the data to vehicle-treated cells and plot the dose-response curve to calculate the EC₅₀ value.
-
Protocol 4.3: Western Blot Analysis for Target Engagement
-
Objective : To confirm that the compound inhibits the target kinase within the cell by observing the phosphorylation status of a downstream substrate.
-
Materials : Cancer cell line, test compound, lysis buffer, antibodies (e.g., anti-phospho-Akt, anti-total-Akt).
-
Procedure :
-
Culture cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) for 2-4 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated substrate (e.g., p-Akt Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein (e.g., Total Akt) as a loading control. A reduction in the p-Akt/Total Akt ratio indicates target engagement.[6]
-
Chapter 5: Summary of Biological Activity Data for Key Derivatives
The true potential of the this compound scaffold is demonstrated by the potent activity of its derivatives. The table below summarizes key data from the literature for compounds that incorporate this core structure or highly similar motifs.
| Compound Class/Example | Target Kinase(s) | IC₅₀ (Biochemical) | Cell Line Example | EC₅₀ (Cellular) | Source(s) |
| Pyrrolo[2,1-f][1][2][9]triazine Derivative (CYH33) | PI3Kα | 5.9 nM | SKOV-3 | N/A | [6] |
| Imidazo[4,5-b]pyridine Derivative | Aurora-A, FLT3 | 7.5 nM, 6.2 nM | N/A | N/A | [4][8] |
| Imatinib (Gleevec) | v-Abl, PDGFR, c-kit | 600 nM, 100 nM, 100 nM | NCI-H727 | 32.4 µM | [5][9] |
Note: Imatinib does not contain the exact aminopyridine core but is included to highlight the established importance of the N-methylpiperazine moiety in potent kinase inhibitors.
Conclusion and Future Directions
The this compound framework has firmly established itself as a privileged scaffold in modern drug discovery. Its combination of a robust hinge-binding aminopyridine core and a pharmacokinetically favorable methylpiperazine tail provides a powerful platform for the development of potent and selective kinase inhibitors. As demonstrated by its successful incorporation into inhibitors of critical cancer targets like PI3K and Aurora kinases, the scaffold offers a validated starting point for further optimization.
Future research will likely focus on leveraging this core to design next-generation inhibitors that can overcome acquired resistance mechanisms, improve selectivity profiles to reduce off-target toxicity, and target other kinase families implicated in a wider range of diseases beyond oncology, including inflammatory and neurological disorders.[2] The continued exploration of this versatile chemical entity promises to yield novel and effective therapeutic agents for years to come.
References
- 1. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chembk.com [chembk.com]
An In-depth Technical Guide to the 4-(4-Methylpiperazin-1-yl)pyridin-2-amine Scaffold: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore in the design of numerous biologically active agents.[1] When functionalized with a 4-(4-methylpiperazin-1-yl) group, it forms a privileged scaffold that has been extensively explored, particularly in the realm of kinase inhibition for oncology. This technical guide provides an in-depth analysis of the 4-(4-methylpiperazin-1-yl)pyridin-2-amine core and its structural analogs. We will dissect its synthetic methodologies, explore the nuanced structure-activity relationships (SAR) that govern its biological function, detail its known molecular targets, and present protocols for its characterization and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical scaffold in their therapeutic programs.
The this compound Core: A Privileged Scaffold
Structural and Physicochemical Profile
The core structure, this compound (PubChem CID: 59145053), combines three key pharmacophoric elements:
-
2-Aminopyridine: A heterocyclic aromatic ring that acts as a versatile hydrogen bond donor and acceptor, frequently engaging with the hinge region of protein kinases.[1][2]
-
Piperazine Ring: A basic, often protonated, nitrogenous heterocycle that enhances aqueous solubility and can form critical salt-bridge interactions with amino acid residues (like aspartate) in target proteins.[3]
-
N-Methyl Group: A terminal methyl group on the piperazine ring that can influence lipophilicity, metabolic stability, and interactions within hydrophobic pockets of a target.
Physicochemical Properties of the Parent Compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₄ | PubChem[4] |
| Molecular Weight | 192.26 g/mol | PubChem[4] |
| InChIKey | LLYCLVPZTUNJRJ-UHFFFAOYSA-N | PubChem[4] |
| CAS Number | 959986-12-0 | PubChem[4] |
Therapeutic Significance
The fusion of these elements creates a scaffold with favorable drug-like properties. The piperazine moiety, in particular, is a common feature in FDA-approved drugs and is known to confer a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][5][6] Analogs of this compound have demonstrated potent activity as inhibitors of several critical protein kinase families, such as Janus kinases (JAKs), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs), making this a scaffold of high interest for oncology and inflammatory diseases.[7][8][9][10]
Synthetic Strategies and Methodologies
The construction of derivatives based on this scaffold relies on robust and flexible synthetic routes that allow for systematic modification of each component.
Synthesis of the 2-Aminopyridine Core
The 2-aminopyridine nucleus can be assembled through various modern synthetic methods. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
-
Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to highly functionalized 2-aminopyridines in a single pot, often under solvent-free conditions. A common approach involves the condensation of an enaminone, malononitrile, and a primary amine, which proceeds through a Knoevenagel condensation, cyclization, and subsequent aromatization.[11]
-
From Pyridine N-Oxides: Pyridine N-oxides can be activated to react with isocyanides, followed by a mild hydrolysis of the resulting N-formyl intermediate to yield the 2-aminopyridine. This method is advantageous as it tolerates a wide range of functional groups, including strongly electron-withdrawing substituents.[12]
-
Nucleophilic Aromatic Substitution (SNAr): This is one of the most common strategies. A leaving group at the 2-position of the pyridine ring (e.g., F, Cl, Br) is displaced by an amine source. The use of 2-fluoropyridine with lithium amides, or palladium-catalyzed Buchwald-Hartwig amination on 2-chloropyridines, are powerful implementations of this strategy.[13][14]
-
Annulation Reactions: A [5C + 1N] annulation strategy, reacting 2,4-pentadienenitriles with hydroxylamine, provides a facile route to multi-substituted 2-aminopyridines under mild conditions.[15]
Installation of the 4-(4-Methylpiperazin-1-yl) Moiety
The piperazine side chain is typically introduced via nucleophilic aromatic substitution. A pyridine ring bearing a suitable leaving group (commonly chlorine) at the C4 position is reacted with 1-methylpiperazine. This reaction is often performed at elevated temperatures, sometimes using the amine itself as a solvent or in a high-boiling solvent like DMSO.
Workflow for Analog Synthesis
The overall synthetic logic allows for diversification at multiple points to build a library of analogs for SAR studies.
Caption: General workflow for the synthesis and evaluation of analogs.
Detailed Experimental Protocol: Synthesis of a JAK2 Inhibitor Analog
This protocol is a representative example adapted from methodologies for synthesizing 2-aminopyridine-based kinase inhibitors.[7][16]
Step 1: Synthesis of 4-(4-methylpiperazin-1-yl)-2-aminopyridine (Core Intermediate)
-
Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in N,N-Dimethylformamide (DMF), add 1-methylpiperazine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the title compound.
Step 2: Palladium-Catalyzed Coupling (Example Derivatization)
-
Reaction Setup: In a sealed tube, combine the core intermediate (1.0 eq), an appropriate aryl bromide (R-Br) (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq) in anhydrous 1,4-dioxane.
-
Degassing and Heating: Degas the mixture with argon for 15 minutes. Seal the tube and heat to 110 °C for 16 hours.
-
Work-up and Purification: Cool the reaction to room temperature, filter through Celite®, and wash with ethyl acetate. Concentrate the filtrate and purify the residue via flash column chromatography to obtain the final derivatized product.
Biological Activity and Structure-Activity Relationships (SAR)
The this compound scaffold is a potent modulator of protein kinases, a class of enzymes critical in cellular signaling.
Primary Molecular Target: Protein Kinases
Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases. Analogs of this scaffold have shown remarkable efficacy against several kinases:
-
Janus Kinase (JAK) Family: Particularly JAK2, where the V617F mutation is implicated in myeloproliferative neoplasms.[8] Several 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors.[7][16]
-
FLT3 and Aurora Kinases: The FMS-like tyrosine kinase 3 (FLT3) is a key target in Acute Myeloid Leukemia (AML). Dual inhibitors targeting both FLT3 and Aurora kinases have been developed from related imidazo[4,5-b]pyridine scaffolds featuring the (4-methylpiperazin-1-yl)phenyl moiety.[2][17]
-
Cyclin-Dependent Kinases (CDKs): CDK8 is an emerging target in colorectal cancer. Novel 2-aminopyridine derivatives have been designed as potent CDK8 inhibitors, demonstrating antiproliferative effects.[10]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its dysregulation is central to various cancers and autoimmune disorders. Inhibitors based on the 2-aminopyridine scaffold directly target JAKs, blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.
Caption: Simplified JAK-STAT signaling pathway and point of intervention.
Key Structure-Activity Relationship (SAR) Insights
Systematic modification of the scaffold has yielded critical insights into achieving both potency and selectivity.
-
The 2-Amino Group: This group is often crucial for hinge-binding. Acylation or alkylation can modulate potency, but significant steric bulk is generally not tolerated.
-
The Pyridine Ring: Substitution on the pyridine ring can tune electronic properties and provide vectors for additional interactions. For example, introducing substituents at the 5-position can explore deeper pockets in the kinase active site.
-
The Piperazine Moiety: The basicity of the piperazine nitrogen is key for solubility and forming ionic interactions. Replacing the N-methyl group with larger or different functional groups (e.g., N-ethyl, N-cyclopropyl) can significantly impact potency, selectivity, and pharmacokinetic properties like metabolic stability.[2][18]
Table of Representative Kinase Inhibitor Activity:
| Compound ID | Core Scaffold Modification | Target Kinase | IC₅₀ (nM) | Selectivity Profile | Reference |
|---|---|---|---|---|---|
| 12k | 2-amino-5-((aryl)amino)pyridine | JAK2 | 6 | High selectivity over JAK1/JAK3 | [7] |
| 12l | 2-amino-5-((aryl)amino)pyridine | JAK2 | 3 | High selectivity over JAK1/JAK3 | [7] |
| 21b | 2-aminopyridine derivative | JAK2 | 9 | 276-fold vs JAK1; 184-fold vs JAK3 | [16] |
| 27e | Imidazo[4,5-b]pyridine | Aurora-A | 7.5 (Kd) | Dual FLT3/Aurora inhibitor | [17] |
| FN-1501 | Pyrrolo[2,3-d]pyrimidine | FLT3 | <10 | Potent FLT3 and CDK inhibitor | [9] |
| 29 | 2-aminopyridine derivative | CDK8 | 46 | Favorable selectivity |[10] |
Note: The table includes compounds with the core 2-aminopyridine and related heterocycles featuring the methylpiperazine moiety to illustrate its broad applicability.
Analytical and Bio-evaluative Workflow
Rigorous characterization is essential to validate the structure, purity, and activity of newly synthesized analogs.
Structural and Purity Analysis
-
Structural Elucidation: The chemical structures of all synthesized compounds must be confirmed using a range of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]
-
Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the standard for compounds intended for biological assays.
Biological Evaluation Workflow
A tiered approach is used to assess the biological activity of the synthesized library of compounds.
Caption: Tiered workflow for the biological evaluation of lead compounds.
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly fruitful starting point for the design of potent and selective modulators of clinically relevant targets, especially protein kinases. Its synthetic tractability allows for extensive exploration of chemical space, leading to the identification of compounds with optimized potency, selectivity, and drug-like properties.
Future efforts in this area will likely focus on:
-
Expanding the Target Space: Applying this scaffold to novel kinase targets and other enzyme families.
-
Addressing Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Fine-Tuning ADME Properties: Further optimization of the scaffold to improve pharmacokinetic profiles, such as oral bioavailability and metabolic stability, to develop superior clinical candidates.
The continued exploration of this "unsung hero" in drug discovery promises to yield new therapeutic agents for a host of unmet medical needs.[1]
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
Determining the Solubility Profile of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine: A Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the compound 4-(4-Methylpiperazin-1-yl)pyridin-2-amine. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to yield robust and reliable data crucial for preclinical development.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of drug development. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug discovery, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding of a compound's solubility profile in various solvents is paramount for formulation development, toxicity studies, and ensuring reliable in vitro assay results.[1][2]
This guide will use this compound as a case study to illustrate the process of determining a comprehensive solubility profile.
Compound Overview: this compound
Before embarking on experimental solubility determination, a thorough understanding of the compound's physicochemical properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₄ | PubChem[3] |
| Molecular Weight | 192.26 g/mol | PubChem[3] |
| XLogP3-AA | 0.4 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| pKa (predicted) | Basic | Due to the presence of amine and piperazine groups, the compound is expected to be basic. The pyridin-2-amine moiety and the methylpiperazine group will have distinct pKa values. |
The presence of multiple nitrogen atoms, capable of acting as hydrogen bond acceptors, and a secondary amine, which can act as a hydrogen bond donor, suggests that this compound will exhibit some degree of solubility in polar solvents. The XLogP3-AA value of 0.4 indicates a relatively hydrophilic nature.
Theoretical Considerations for Solvent Selection
The solubility of a compound is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity. The selection of solvents for solubility screening should therefore encompass a range of polarities and hydrogen bonding capabilities.
A logical approach to solvent selection involves categorizing them based on their properties:
-
Polar Protic Solvents: These solvents can donate hydrogen bonds and have a high dielectric constant. Examples include water, methanol, and ethanol. Given the hydrogen bonding capabilities of this compound, it is expected to be soluble in these solvents.
-
Polar Aprotic Solvents: These solvents have a high dielectric constant but cannot donate hydrogen bonds. Examples include dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone. These are good solvents for many organic compounds.
-
Nonpolar Solvents: These solvents have a low dielectric constant and are not capable of hydrogen bonding. Examples include hexane and toluene. The solubility of our target compound in these solvents is expected to be low.
The pH of the solvent system is also a critical factor for ionizable compounds like this compound.[4] As a basic compound, its solubility in aqueous media is expected to increase at lower pH values due to the formation of more soluble salts.[4][5]
Experimental Determination of Solubility
Two primary types of solubility are determined during drug discovery: kinetic and thermodynamic solubility.[1][6]
-
Kinetic Solubility: This is the concentration of a compound at the moment it starts to precipitate from a solution that was initially prepared from a stock solution (usually in DMSO). It is a high-throughput method often used in early discovery to quickly assess a large number of compounds.[1][7][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid form of the compound is in equilibrium with its dissolved form in the solvent. This is a more time-consuming but accurate measurement, crucial for later stages of development.[1][6]
Kinetic Solubility Determination (Nephelometric Method)
This high-throughput method relies on detecting the formation of precipitate by measuring light scattering.
Experimental Workflow:
Caption: Workflow for kinetic solubility determination by nephelometry.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add a phosphate-buffered saline (PBS) solution at pH 7.4. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[9]
Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination by the shake-flask method.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS at various pH values, ethanol, etc.).
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve of the compound should be prepared in the same solvent to ensure accurate quantification.
-
Data Analysis: The concentration determined by HPLC-UV represents the thermodynamic solubility of the compound in that specific solvent.
Data Presentation and Interpretation
The solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Hypothetical Solubility Profile of this compound
| Solvent System | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| Water | Thermodynamic | ||
| PBS (pH 5.0) | Thermodynamic | ||
| PBS (pH 7.4) | Thermodynamic | ||
| PBS (pH 9.0) | Thermodynamic | ||
| Ethanol | Thermodynamic | ||
| Methanol | Thermodynamic | ||
| Acetonitrile | Thermodynamic | ||
| DMSO | Thermodynamic | ||
| PBS (pH 7.4) | Kinetic |
The results from this table will provide a comprehensive understanding of the compound's solubility characteristics. For instance, higher solubility in acidic buffers would confirm the basic nature of the compound. High solubility in polar protic solvents like ethanol and methanol would indicate the importance of hydrogen bonding interactions for solvation.
Conclusion
Determining the solubility profile of a drug candidate like this compound is a critical step in the drug development process. By employing a combination of high-throughput kinetic assays in early screening and robust thermodynamic methods for lead optimization, researchers can gain a comprehensive understanding of a compound's dissolution characteristics. This knowledge is instrumental in guiding formulation strategies, interpreting in vitro and in vivo data, and ultimately, increasing the probability of developing a successful therapeutic agent.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. inventivapharma.com [inventivapharma.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
The Strategic Deployment of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
The landscape of targeted cancer therapy has been revolutionized by the development of small-molecule kinase inhibitors. Within this chemical space, the 4-(4-methylpiperazin-1-yl)pyridin-2-amine scaffold has emerged as a cornerstone moiety in the design of numerous clinically successful drugs. Its prevalence is not coincidental but rather a result of its unique combination of physicochemical and structural properties that address key challenges in drug development. The methylpiperazine group, in particular, is a recurring motif in a multitude of kinase inhibitors, where it often enhances aqueous solubility and target affinity.[1] This guide provides an in-depth exploration of the strategic use of this valuable building block, complete with detailed synthetic protocols and an analysis of its impact on biological activity.
The core structure of this compound is central to the architecture of several blockbuster tyrosine kinase inhibitors (TKIs), most notably Imatinib and its successors.[2] The strategic incorporation of the N-methylpiperazine group is known to improve the pharmacokinetic profile of drug candidates.[1] This document will delve into the practical synthesis of molecules incorporating this key fragment, with a focus on robust and reproducible laboratory methods.
The Role of the 4-(4-Methylpiperazin-1-yl) Moiety: A Structure-Activity Relationship (SAR) Perspective
The frequent appearance of the 4-(4-methylpiperazin-1-yl) group in kinase inhibitors is rooted in its multifaceted contributions to the overall molecular properties of the drug. Understanding these contributions is crucial for the rational design of new inhibitors.
-
Enhanced Solubility and Bioavailability: The tertiary amine of the methylpiperazine group is basic and can be protonated at physiological pH. This positive charge significantly improves the aqueous solubility of the molecule, a critical factor for oral bioavailability. A series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one derivatives were synthesized to modulate CYP3A4 inhibition and improve aqueous solubility, where the piperazine moiety played a key role.
-
Target Engagement and Potency: The piperazine ring and its N-methyl substituent can engage in crucial interactions within the ATP-binding pocket of the target kinase. These can include hydrogen bonds, van der Waals forces, and ionic interactions, which collectively contribute to the inhibitor's potency and selectivity. In some kinase inhibitors, the methyl group on the piperazine makes favorable CH-π interactions with the target kinase.[3]
-
Vector for Further Functionalization: The piperazine nitrogen provides a convenient handle for the introduction of additional chemical diversity. This allows for the fine-tuning of a compound's properties to optimize for potency, selectivity, and pharmacokinetic parameters.
Key Synthetic Strategies and Protocols
The construction of kinase inhibitors featuring the this compound core typically involves the coupling of this amine with a suitable heterocyclic or aromatic partner. The two most prevalent and powerful methods for achieving this transformation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in modern medicinal chemistry for the formation of C-N bonds.[4][5] It offers broad substrate scope and functional group tolerance, making it ideal for the synthesis of complex molecules.
Reaction Principle: The reaction involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond.[4]
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of this compound with an aryl bromide. The conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol %) and XPhos (0.04 mmol, 4 mol %).
-
Inerting the System: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.
Reaction Principle: The SNAr reaction involves the attack of a nucleophile (in this case, the amine) on an electron-deficient aromatic ring, leading to the displacement of a leaving group (typically a halide). The reaction proceeds through a Meisenheimer complex intermediate.
Detailed Experimental Protocol: General Procedure for SNAr Reaction
This protocol describes a general method for the reaction of this compound with an activated heteroaryl chloride.
Materials:
-
This compound
-
Electron-deficient heteroaryl chloride (e.g., 2,4-dichloropyrimidine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the heteroaryl chloride (1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL).
-
Reagent Addition: Add this compound (1.1 mmol, 1.1 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv) to the solution.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.
Data Presentation: A Snapshot of Efficacy
The successful synthesis of kinase inhibitors is ultimately validated by their biological activity. The following table summarizes the inhibitory concentrations (IC₅₀) of several representative kinase inhibitors that incorporate the 4-(4-methylpiperazin-1-yl) moiety or a closely related analogue.
| Kinase Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Reference |
| FN-1501 | FLT3, CDK2, CDK4, CDK6 | (MV4-11 cells) 8 | [2][6] |
| PHA-848125 | CDKs | (CDK2) 25 | [7] |
| Compound 27e | Aurora-A, FLT3 | (Aurora-A) 38 | [8] |
| Compound 29 | GSK-3β | (GSK-3β) 11 | [3] |
Visualization of Key Pathways and Workflows
To further elucidate the context of this synthetic work, the following diagrams illustrate a key synthetic workflow and a simplified representation of a relevant signaling pathway targeted by inhibitors derived from this compound.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Simplified PDGF-Abl Signaling Pathway and Point of Inhibition.
Conclusion
The this compound scaffold is a testament to the power of rational drug design. Its inherent properties make it an invaluable building block for the synthesis of potent and bioavailable kinase inhibitors. The synthetic methodologies outlined in this guide, particularly the Buchwald-Hartwig amination and SNAr reactions, provide reliable and versatile routes to access a wide array of novel inhibitors. As our understanding of kinase biology deepens, the strategic deployment of such privileged scaffolds will undoubtedly continue to fuel the discovery of next-generation targeted therapies.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. ijbs.com [ijbs.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synchem.de [synchem.de]
- 8. researchgate.net [researchgate.net]
Application Note & Experimental Protocol: Palladium-Catalyzed N-Arylation of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the N-arylation of 4-(4-methylpiperazin-1-yl)pyridin-2-amine, a crucial transformation for the synthesis of diverse compound libraries in drug discovery. The protocol detailed herein focuses on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] Given the bidentate nature of the substrate, with two potential nitrogen nucleophiles (the endocyclic pyridine nitrogen and the exocyclic primary amine), this guide emphasizes strategies for achieving selective N-arylation at the 2-amino position. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of N-Aryl-2-aminopyridines
N-aryl-2-aminopyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[3][4] The ability to introduce diverse aryl and heteroaryl groups onto the 2-amino position of the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. The target substrate, this compound[5][6], is a valuable building block, incorporating a basic piperazine moiety often associated with improved solubility and the potential for additional molecular interactions. The Buchwald-Hartwig amination has emerged as a robust and versatile method for these transformations, demonstrating broad substrate scope and functional group tolerance.[1][7][8]
Mechanistic Overview: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1][2] The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[7][9] The reactivity of the aryl halide typically follows the trend: Ar-I > Ar-Br > Ar-Cl.[10]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[7][11]
-
Reductive Elimination: The aryl group and the amido group on the palladium center couple and are eliminated from the metal, forming the desired N-aryl amine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][12]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps.[12][13]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-arylation of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. Reaction conditions should be optimized for each specific substrate combination.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry |
| This compound | 959986-12-0 | 192.26 | 1.0 equiv |
| Aryl Bromide | Variable | Variable | 1.1 equiv |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 equiv |
| Xantphos | 161265-03-8 | 578.68 | 0.04 equiv |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 equiv |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - |
Reaction Setup
Expert Insight: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of oxygen and moisture. Therefore, all glassware should be oven-dried, and the reaction should be performed under an inert atmosphere of nitrogen or argon. The use of a pre-catalyst, a stable palladium complex that is readily activated under the reaction conditions, can also improve reproducibility.[14]
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
Reaction Procedure
-
Immerse the sealed Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure N-arylated product.
Trustworthiness through Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Key Considerations and Optimization
-
Choice of Catalyst and Ligand: While Pd(OAc)₂ and Xantphos are a good starting point, other palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP, bulky biarylphosphine ligands) may provide better results for specific substrates.[7][12][13] The choice of ligand is crucial for sterically hindered substrates.[1]
-
Base Selection: Strong bases like NaOtBu are commonly used.[15] However, for base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more suitable, although this may require higher reaction temperatures or longer reaction times.[10][15]
-
Solvent: Toluene is a common solvent, but other aprotic solvents like dioxane or THF can also be used.[7][15] The solubility of the reagents, particularly the base, is an important factor to consider.[11][15]
-
Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[10] For less reactive aryl chlorides, more specialized catalyst systems are often required.[7]
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a highly effective method for the synthesis of a diverse range of N-aryl-2-aminopyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, this protocol can be adapted for a wide variety of arylating agents, providing a powerful tool for medicinal chemistry and drug discovery programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 959986-12-0|this compound|BLD Pharm [bldpharm.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
The Strategic Application of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the aminopyridine core, particularly when functionalized with a piperazine moiety, has emerged as a "privileged" structure. This guide focuses on the synthesis and application of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine , a versatile building block that has proven instrumental in the generation of potent and selective kinase inhibitors and other biologically active agents. Its unique combination of a hydrogen-bond donating amino group, a basic and solubilizing N-methylpiperazine tail, and a modifiable pyridine core provides a trifecta of desirable properties for medicinal chemists.
The piperazine ring is a ubiquitous feature in many approved drugs, known for its ability to improve aqueous solubility and oral bioavailability, crucial parameters for drug efficacy.[1] The N-methyl group on the piperazine can further enhance these properties and provide a specific interaction point within a biological target. The 2-amino group on the pyridine ring serves as a key handle for subsequent chemical transformations, often acting as a nucleophile in coupling reactions to construct the final drug molecule. This document will provide a comprehensive overview of the properties, synthesis, and strategic applications of this compound, complete with detailed protocols for its synthesis and its use in the construction of a representative kinase inhibitor.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting its influence on the properties of the final drug candidate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₄ | PubChem CID: 59145053[2] |
| Molecular Weight | 192.26 g/mol | PubChem CID: 59145053[2] |
| CAS Number | 959986-12-0 | PubChem CID: 59145053[2] |
| Appearance | Light yellow to brown crystalline powder | --- |
| Melting Point | 146 - 150 °C | --- |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. | --- |
Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Protocols: Crafting the Building Block
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is renowned for its versatility and functional group tolerance in forming C-N bonds.[3] The protocol below details a representative procedure starting from the commercially available 2-amino-4-chloropyridine.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is adapted from established Buchwald-Hartwig amination procedures for challenging heteroaryl chlorides.[4] The choice of a bulky, electron-rich phosphine ligand like RuPhos is critical for the efficient oxidative addition of the palladium catalyst to the electron-rich and potentially coordinating aminopyridine substrate.[5] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and promotes the catalytic cycle.[6]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of the target building block.
Materials:
-
2-Amino-4-chloropyridine (1.0 equiv)
-
N-Methylpiperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 2-amino-4-chloropyridine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by N-methylpiperazine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford this compound.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The this compound building block is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The N-methylpiperazine moiety often extends into the solvent-exposed region of the ATP-binding pocket of kinases, enhancing solubility and providing favorable pharmacokinetic properties.[7] The 2-aminopyridine core can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[7]
Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
This protocol illustrates the use of this compound in a nucleophilic aromatic substitution (SNAr) reaction with a dichloropyrimidine, a common core structure in many kinase inhibitors.[8][9] The 2-amino group of our building block acts as the nucleophile, displacing a chlorine atom on the pyrimidine ring.
Reaction Scheme:
Caption: Synthesis of a kinase inhibitor scaffold via SNAr reaction.
Materials:
-
This compound (1.0 equiv)
-
2,4-Dichloropyrimidine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
n-Butanol
Procedure:
-
To a round-bottom flask, add this compound and 2,4-dichloropyrimidine.
-
Add n-butanol as the solvent, followed by DIPEA.
-
Heat the reaction mixture to reflux (approximately 118 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrimidine-based kinase inhibitor scaffold. This intermediate can then be further functionalized at the remaining chlorine position to generate a library of potential kinase inhibitors.
The Rationale Behind the Moiety: Structure-Activity Relationship Insights
The strategic incorporation of the 4-(4-methylpiperazin-1-yl) moiety is a well-established tactic in medicinal chemistry for several reasons:
-
Improved Physicochemical Properties: The basic nitrogen of the piperazine ring is typically protonated at physiological pH, which significantly enhances the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability.
-
Kinase Hinge Binding: The 2-aminopyridine portion of the molecule is a classic "hinge-binder" in kinase inhibitors. The amino group and the pyridine nitrogen can form key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.
-
Vector for Further Elaboration: The N-methylpiperazine group often extends out of the primary binding pocket towards the solvent-exposed region. This provides an opportunity for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions.
-
Favorable Pharmacokinetic Profile: The piperazine motif is generally recognized as being metabolically stable and can contribute to a favorable absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Conclusion and Future Perspectives
This compound is a high-value building block that provides a direct entry point into the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors. Its synthesis via robust and scalable methods like the Buchwald-Hartwig amination makes it an accessible and attractive tool for drug discovery programs. The inherent properties of the N-methylpiperazine and 2-aminopyridine moieties offer a solid foundation for the rational design of potent, selective, and bioavailable drug candidates. As the demand for novel targeted therapies continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful medicinal chemistry endeavors.
References
- 1. 1-[N, O-bis-(5-isoquinolinesulphonyl)-N-methyl-L-tyrosyl]-4- phenylpiperazine (KN-62), an inhibitor of calcium-dependent camodulin protein kinase II, inhibits both insulin- and hypoxia-stimulated glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
Synthetic Routes to Bioactive Molecules Using 4-(4-Methylpiperazin-1-yl)pyridin-2-amine: An Application and Protocol Guide
Introduction: The Strategic Importance of the 4-(4-Methylpiperazin-1-yl)pyridin-2-amine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel bioactive molecules with enhanced efficacy and specificity is perpetual. Privileged scaffolds—molecular frameworks that are able to bind to multiple biological targets—serve as invaluable starting points in drug discovery. The this compound moiety has emerged as a particularly significant scaffold. Its unique combination of a hydrogen-bond donating 2-aminopyridine group and a solubilizing, pharmacokinetically favorable N-methylpiperazine unit makes it a cornerstone in the design of a multitude of therapeutic agents, most notably kinase inhibitors for oncology.[1][2]
The 2-aminopyridine portion of the molecule is a bioisostere for the purine core of ATP, enabling it to effectively compete for the ATP-binding site in many protein kinases. The N-methylpiperazine group, on the other hand, often extends into the solvent-exposed region of the binding pocket, improving aqueous solubility and oral bioavailability of the final compound. This dual functionality has cemented its role as a key building block in the synthesis of targeted therapies.
This comprehensive guide provides detailed synthetic protocols and the underlying chemical rationale for utilizing this compound as a versatile starting material for the construction of complex bioactive molecules. The protocols are designed to be robust and adaptable, providing researchers in drug development with the tools to accelerate their discovery programs.
Core Synthetic Strategies and Mechanistic Insights
The reactivity of this compound is dominated by the nucleophilicity of the 2-amino group. This primary amine can readily participate in a variety of bond-forming reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and amide bond formations. The choice of synthetic route is dictated by the desired target structure and the availability of coupling partners.
Diagram: Key Synthetic Transformations
Caption: Key synthetic transformations of this compound.
Protocol 1: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is particularly useful for coupling the 2-amino group of our starting material with a variety of aryl or heteroaryl halides, providing access to a wide range of N-aryl pyridine derivatives. The choice of ligand and base is crucial for achieving high yields and preventing side reactions. Sterically hindered biaryl phosphine ligands, such as XPhos, are often employed to facilitate the reductive elimination step, which is the product-forming step in the catalytic cycle.[1]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Reaction: Coupling of this compound with 1-bromo-4-fluorobenzene.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 192.27 | 1.0 | 1.0 |
| 1-Bromo-4-fluorobenzene | 175.00 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.04 (Pd) |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube, add this compound (192 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), XPhos (38 mg, 0.08 mmol), and Pd₂(dba)₃ (18 mg, 0.02 mmol).
-
Degassing: Evacuate the tube and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by 1-bromo-4-fluorobenzene (132 µL, 1.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired N-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)pyridin-2-amine.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-N bond formation with electron-rich anilines and aryl bromides.[1] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that is crucial for the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition. Therefore, maintaining an inert atmosphere is critical for reproducible results.
Protocol 2: Synthesis of Pyrimidine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of many kinase inhibitors, such as Imatinib, involves the coupling of an aminopyridine scaffold with a pyrimidine ring.[4] This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of this compound displaces a leaving group (typically a halogen) on an electron-deficient pyrimidine ring. The reaction is generally facilitated by heat and sometimes a base to enhance the nucleophilicity of the amine.
Detailed Experimental Protocol
Reaction: Synthesis of a key intermediate for pyrimidine-based kinase inhibitors.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 192.27 | 1.0 | 1.0 |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 191.62 | 1.0 | 1.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (192 mg, 1.0 mmol) and 2-chloro-4-(pyridin-3-yl)pyrimidine (192 mg, 1.0 mmol) in 1,4-dioxane (10 mL).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 101 °C) and stir for 16-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 4-(4-methylpiperazin-1-yl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridin-2-amine.
Causality of Experimental Choices:
-
Substrate: The chlorine atom on the 2-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms within the ring.
-
Base: DIPEA is a non-nucleophilic organic base that serves to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent and Temperature: A high-boiling point solvent like 1,4-dioxane is used to allow the reaction to be heated to a temperature sufficient to overcome the activation energy of the SNAr reaction.
Protocol 3: Amide Bond Formation for Bioactive Amides
The 2-amino group of this compound can also be acylated to form amide bonds, a common linkage in many pharmaceutical compounds. This can be achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or by using standard peptide coupling reagents.
Detailed Experimental Protocol
Reaction: Acylation with 4-(chloromethyl)benzoyl chloride.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 192.27 | 1.0 | 1.0 |
| 4-(Chloromethyl)benzoyl chloride | 189.04 | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | 10 mL | - |
Procedure:
-
Initial Setup: Dissolve this compound (192 mg, 1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (209 µL, 1.5 mmol).
-
Acyl Chloride Addition: Slowly add a solution of 4-(chloromethyl)benzoyl chloride (208 mg, 1.1 mmol) in dichloromethane (2 mL) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water (10 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain N-(4-(4-methylpiperazin-1-yl)pyridin-2-yl)-4-(chloromethyl)benzamide.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and readily acylate amines at low temperatures.
-
Base: Triethylamine acts as an acid scavenger, neutralizing the HCl produced during the reaction.
-
Solvent: Dichloromethane is a common, inert solvent for acylation reactions.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in the synthesis of bioactive molecules. The protocols detailed in this guide for Buchwald-Hartwig amination, nucleophilic aromatic substitution, and amide bond formation provide a solid foundation for researchers to construct diverse libraries of compounds for drug discovery. The strategic combination of a potent pharmacophore and a favorable pharmacokinetic handle in a single, readily functionalized molecule ensures that this compound will continue to be a key player in the development of next-generation therapeutics. Further exploration of its reactivity in multicomponent reactions and C-H activation strategies could unlock even more efficient pathways to novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl)-N-[4- Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2- Ylamino)-Phenyl]- Benzamide Methanesulfonate) Analogs [open.metu.edu.tr]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for scalability, safety, and efficiency, drawing upon established principles of process chemistry. We present a strategic approach to the synthesis, beginning with the preparation of key precursors, followed by a critical final coupling step. The causality behind experimental choices, in-process controls, and purification strategies are thoroughly discussed to ensure a robust and reproducible manufacturing process.
Introduction and Strategic Overview
This compound is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structure, featuring a 2-aminopyridine moiety linked to a methylpiperazine group, is a common scaffold in medicinal chemistry. The large-scale production of this intermediate requires a synthetic route that is not only high-yielding but also economically viable and environmentally responsible.
This guide outlines a two-part synthetic strategy:
-
Part A: Synthesis of Key Precursors: We will detail the industrial-scale preparation of the two primary building blocks: 4-chloro-pyridin-2-amine and 1-methylpiperazine. The selection of these precursors is based on their commercial availability and the well-established methods for their synthesis from inexpensive starting materials.
-
Part B: Final Coupling, Work-up, and Purification: We will explore the critical carbon-nitrogen bond formation to couple the two precursors. Two robust methods, Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, will be presented as viable options for this transformation. A detailed protocol for the SNAr approach, which is often preferred for its cost-effectiveness on a large scale, will be provided, along with a discussion of the considerations for implementing the Buchwald-Hartwig reaction.
The overall synthetic workflow is depicted in the following diagram:
Caption: High-level overview of the synthetic strategy.
Part A: Large-Scale Synthesis of Precursors
Synthesis of 4-chloro-pyridin-2-amine
The precursor 4-chloro-pyridin-2-amine is a crucial intermediate. There are several reported methods for its industrial synthesis, with two prominent routes starting from either 2-chloropyridine or isonicotinic acid.[1][2]
Route 1: From 2-Chloropyridine
This is a common and economical route.[1][2] It involves a nitration followed by a reduction.
-
Step 1: Nitration of 2-Chloropyridine-N-oxide. 2-Chloropyridine is first oxidized to its N-oxide, which activates the 4-position for electrophilic nitration.
-
Step 2: Reduction of the Nitro Group. The resulting 2-chloro-4-nitropyridine-N-oxide is then reduced to the desired 2-amino product. Iron powder in acetic acid is a commonly used reducing agent for this step on an industrial scale.[2]
References
Application Notes and Protocols: The Strategic Use of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine in Parallel Synthesis for Accelerated Drug Discovery
Introduction: A Privileged Scaffold Component in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the efficiency of synthesizing and screening large numbers of structurally diverse small molecules is paramount. Parallel synthesis has emerged as a cornerstone of this effort, enabling the rapid generation of compound libraries for high-throughput screening. Within this paradigm, the selection of versatile and strategically functionalized building blocks is a critical determinant of success. 4-(4-Methylpiperazin-1-yl)pyridin-2-amine is one such building block that has garnered significant attention. Its unique structural motifs—a nucleophilic 2-aminopyridine core, a solubilizing and pharmacokinetically favorable N-methylpiperazine moiety, and the pyridine ring itself—render it an exceptionally valuable reagent for constructing libraries of potential therapeutic agents, particularly kinase inhibitors.[1][2][3][4]
The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. It can participate in a wide array of chemical transformations, including amide bond formations, Suzuki couplings, and the construction of fused heterocyclic systems like imidazo[1,2-a]pyridines.[5] The N-methylpiperazine group is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and introduce a basic center that can engage in crucial interactions with biological targets.[1] The combination of these features in a single, readily available building block makes this compound a powerful tool for medicinal chemists.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis workflows. We will delve into the causality behind experimental choices, provide robust and validated protocols, and offer insights to streamline the generation of high-quality compound libraries.
The Strategic Advantage of this compound in Library Synthesis
The decision to incorporate this compound into a parallel synthesis campaign is driven by several key considerations:
-
Convergence and Diversity: The bifunctional nature of the molecule (the 2-amino group and the pyridine ring) allows for the convergent synthesis of complex molecules. A diverse range of substituents can be introduced at multiple points, leading to a rapid expansion of chemical space.
-
"Drug-like" Properties: The N-methylpiperazine moiety imparts favorable physicochemical properties, such as improved solubility and a desirable pKa profile, which are often crucial for oral bioavailability and successful in vivo studies.[1]
-
Proven Bioactivity: The 2-aminopyridine scaffold is a known "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting kinases and other enzyme families.[2][3][4] This increases the probability of identifying hits in biological screens.
Workflow for Parallel Library Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a library of compounds derived from this compound.
Caption: A generalized workflow for the parallel synthesis of an imidazo[1,2-a]pyridine library.
Experimental Protocols
The following protocols are designed to be robust and adaptable for parallel synthesis platforms. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Parallel Amide Coupling
This protocol describes the parallel synthesis of a library of amides from this compound and a diverse set of carboxylic acids.
Rationale: The choice of HATU as a coupling agent is based on its high efficiency, low rate of epimerization for chiral acids, and the formation of soluble byproducts that are easily removed during workup. DIPEA is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing with the primary amine. Dichloromethane (DCM) is a good solvent for most of the reactants and reagents and is easily removed under vacuum.
Materials:
-
This compound
-
A library of diverse carboxylic acids (1.1 equivalents per reaction)
-
HATU (1.1 equivalents per reaction)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents per reaction)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.55 M stock solution of each carboxylic acid in anhydrous DCM in separate vials.
-
Prepare a 0.55 M stock solution of HATU in anhydrous DCM.
-
Prepare a 1.5 M stock solution of DIPEA in anhydrous DCM.
-
-
Reaction Setup (per well/vial):
-
To each well of the reaction block, add 200 µL of the this compound stock solution (0.1 mmol).
-
Add 200 µL of the respective carboxylic acid stock solution (0.11 mmol).
-
Add 200 µL of the HATU stock solution (0.11 mmol).
-
Add 200 µL of the DIPEA stock solution (0.3 mmol).
-
-
Reaction Conditions:
-
Seal the reaction block or vials under an inert atmosphere.
-
Shake the reaction mixture at room temperature for 12-18 hours.
-
-
Workup and Purification:
-
Concentrate the reaction mixtures to dryness using a centrifugal evaporator.
-
Redissolve each crude product in a minimal amount of DMSO.
-
Purify the products using parallel reverse-phase HPLC.
-
Analyze the purified products by LC-MS to confirm identity and purity.
-
| Parameter | Value | Rationale |
| Stoichiometry (Amine:Acid:HATU:DIPEA) | 1 : 1.1 : 1.1 : 3 | A slight excess of the acid and coupling agent ensures complete consumption of the starting amine. A larger excess of the non-nucleophilic base drives the reaction to completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and reagents; easily removed. |
| Temperature | Room Temperature | Mild conditions prevent side reactions and decomposition. |
| Reaction Time | 12 - 18 hours | Sufficient time for the reaction to go to completion. |
Protocol 2: Parallel Synthesis of Imidazo[1,2-a]pyridines
This protocol details the synthesis of a library of imidazo[1,2-a]pyridines from the amide library generated in Protocol 1.
Rationale: This reaction proceeds via an initial N-alkylation of the pyridine nitrogen followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core. The use of a sealed vessel and elevated temperature is necessary to drive the reaction to completion. Ethanol is a suitable solvent for this transformation.
Materials:
-
Amide library from Protocol 1
-
A library of diverse α-haloketones (1.2 equivalents per reaction)
-
Ethanol
-
96-well reaction block or high-pressure reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of each amide from the library in ethanol.
-
Prepare a 0.24 M solution of each α-haloketone in ethanol.
-
-
Reaction Setup (per well/vial):
-
To each well of the reaction block, add 500 µL of the respective amide stock solution (0.1 mmol).
-
Add 500 µL of the corresponding α-haloketone stock solution (0.12 mmol).
-
-
Reaction Conditions:
-
Seal the reaction block or vials tightly.
-
Heat the reaction mixture to 80-100 °C for 8-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixtures to room temperature.
-
Concentrate the reaction mixtures to dryness using a centrifugal evaporator.
-
Redissolve each crude product in a minimal amount of DMSO.
-
Purify the products using parallel reverse-phase HPLC.
-
Analyze the purified products by LC-MS and, for select examples, by NMR to confirm the structure.
-
| Parameter | Value | Rationale |
| Stoichiometry (Amide:α-Haloketone) | 1 : 1.2 | A slight excess of the α-haloketone ensures complete conversion of the amide. |
| Solvent | Ethanol | A polar protic solvent that facilitates the reaction. |
| Temperature | 80 - 100 °C | Provides the necessary activation energy for the cyclization and dehydration steps. |
| Reaction Time | 8 - 16 hours | Typically sufficient for complete conversion. |
Visualizing the Chemical Transformation
The following diagram illustrates the key bond formations in the synthesis of the imidazo[1,2-a]pyridine scaffold.
Caption: Key transformations in the synthesis of the target library.
Trustworthiness and Self-Validating Systems
The robustness of these protocols lies in the integration of in-process controls and post-synthesis analysis.
-
Reaction Monitoring: For initial optimization, it is recommended to monitor the progress of the reactions by thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time.
-
Purity Analysis: The purity of each compound in the final library should be determined by LC-MS. A purity threshold (e.g., >90%) should be set for compounds that will be submitted for biological screening.
-
Structural Confirmation: For a representative subset of the library, full structural characterization by ¹H and ¹³C NMR is essential to confirm the intended chemical structures.
Conclusion
This compound is a highly valuable and versatile building block for the parallel synthesis of compound libraries with "drug-like" properties. The protocols outlined in this application note provide a solid foundation for the efficient generation of diverse libraries of amides and imidazo[1,2-a]pyridines. By understanding the rationale behind the experimental choices and implementing rigorous quality control measures, researchers can significantly accelerate their drug discovery efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and high-yield production.
Overview of Synthetic Strategies
The synthesis of this compound is a critical process for creating a key building block in pharmaceutical research. The two primary and most effective routes to this molecule are:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method, involving the reaction of a 4-halopyridine derivative (typically 2-amino-4-chloropyridine) with 1-methylpiperazine. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position for nucleophilic attack.[1][2][3]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (like 2-amino-4-bromopyridine) and an amine (1-methylpiperazine).[4][5] This method is particularly useful when the SNAr reaction is sluggish or gives low yields.[4]
This guide will focus on troubleshooting and optimizing these two prevalent methods.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Question 1: My SNAr reaction yield is low or the reaction has stalled. What are the primary causes and how can I fix it?
Answer: Low conversion in an SNAr reaction is a frequent issue. The root cause often lies in insufficient reaction conditions or reagent quality.
Causality: The SNAr mechanism on a pyridine ring requires overcoming an energy barrier to disrupt aromaticity.[1] The rate-determining step is typically the initial nucleophilic attack.[3] Several factors must be optimized to drive this step to completion.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
1-Methylpiperazine: This amine is hygroscopic. Water can protonate the amine, reducing its nucleophilicity. Ensure it is anhydrous.
-
2-Amino-4-halopyridine: Check for purity. The reactivity of the halide is critical (F > Cl > Br).[6] While chloro-derivatives are common, if the reaction is sluggish, switching to a more reactive fluoro- or bromo-analog can be beneficial, though this also depends on the specific SNAr mechanism at play.[7]
-
Solvent: High-boiling polar aprotic solvents like DMSO, NMP, or DMF are essential to solvate the intermediate complex and allow for high reaction temperatures. Ensure the solvent is anhydrous.
-
-
Increase Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine often require significant thermal energy.[1] If you are running the reaction at 100-120 °C, incrementally increase the temperature to 130-150 °C. Monitor the reaction by TLC or LC-MS to check for decomposition.
-
Evaluate the Base: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is typically used to scavenge the H-X produced.
-
Ensure at least 1.5-2.0 equivalents of the base are used.
-
Cesium carbonate is more soluble and can accelerate the reaction compared to potassium carbonate.
-
-
Consider a Catalyst: While not a "classic" SNAr, phase-transfer catalysts (e.g., TBAB) can sometimes improve reaction rates in biphasic systems or with poorly soluble bases.
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Question 2: I am attempting a Buchwald-Hartwig amination, but I'm getting a complex mixture of byproducts. What's going wrong?
Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Byproduct formation usually points to issues with the catalyst system, atmosphere control, or side reactions of the starting materials.[4]
Causality: The catalytic cycle involves several steps: oxidative addition, amine coordination, deprotonation, and reductive elimination.[4] Side reactions like β-hydride elimination or catalyst decomposition can compete with the desired reductive elimination step.
Troubleshooting Steps:
-
Atmosphere Control is Critical: The Pd(0) active catalyst is highly sensitive to oxygen.
-
Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use Schlenk line techniques or a glovebox for best results.[8]
-
Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).
-
-
Ligand and Catalyst Selection: The choice of phosphine ligand is paramount.[5]
-
For electron-rich pyridines, sterically hindered biarylphosphine ligands like XPhos or RuPhos are often superior.
-
Bidentate ligands like BINAP or DPPF can also be effective.[4]
-
Ensure the Pd:Ligand ratio is correct (typically 1:1.1 to 1:2).
-
-
Base Selection: A strong, non-nucleophilic hindered base is required.[5]
-
Sodium tert-butoxide (NaOtBu) is the most common and effective base.
-
Ensure the base is fresh and from a sealed container, as it degrades upon exposure to air and moisture.
-
-
Identify Byproducts:
-
Hydrodehalogenation: If you observe the starting 2-aminopyridine (without the halogen), it suggests a side reaction is consuming the aryl halide. This can be caused by moisture or catalyst decomposition.
-
Diarylation: While less common with a secondary amine like 1-methylpiperazine, it's a possibility if primary amine impurities are present.
-
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) or Pd(II) sources that form the active Pd(0) in situ. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich ligands that promote reductive elimination and stabilize the catalyst.[4][5] |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases required for the deprotonation step of the catalytic cycle.[5] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents that are compatible with the catalytic system. |
| Temperature | 80 - 110 °C | Sufficient energy for oxidative addition without promoting catalyst decomposition. |
Question 3: How do I effectively purify the final product, this compound?
Answer: The product is a relatively polar, basic compound. Purification strategy depends on the scale and nature of the impurities.
-
Aqueous Workup: After the reaction, a standard aqueous workup is the first step.
-
Quench the reaction mixture carefully with water.
-
Extract the product into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Dry over anhydrous sodium or magnesium sulfate.
-
-
Acid-Base Extraction (for stubborn basic impurities):
-
Dissolve the crude material in an organic solvent (e.g., DCM).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base like NaOH or Na₂CO₃ until pH > 10.
-
Extract the now-neutral product back into an organic solvent. This is a highly effective purification technique for amines.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard. However, due to the basic nature of the amine, tailing can be a problem. To mitigate this, you can either:
-
Use silica gel pre-treated with triethylamine (e.g., by including 1% Et₃N in your mobile phase).
-
Use basic alumina as the stationary phase.
-
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point (e.g., 0% to 10% MeOH in DCM).
-
-
Crystallization: If a high-purity solid is obtained, recrystallization can be an excellent final polishing step. Screen solvents like Ethyl Acetate, Acetonitrile, or mixtures with heptane. A patent for a similar compound suggests crystallization from methyl tert-butyl ether.[9]
Recommended Experimental Protocol (Buchwald-Hartwig Amination)
This protocol is a robust starting point based on established methodologies for the amination of pyridines.[5][8]
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., BINAP, 0.022 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-amino-4-bromopyridine (1.0 eq), followed by anhydrous toluene.
-
Amine Addition: Add 1-methylpiperazine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography (0-10% MeOH in DCM containing 1% Et₃N) to yield the pure product.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
Technical Support Center: Purification of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine by Chromatography
Welcome to the technical support center for the chromatographic purification of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this polar, basic compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Compound Characteristics
This compound is a polar molecule containing both a pyridine ring and a piperazine moiety, which gives it its basic character.[1][2] Understanding these properties is crucial for developing an effective purification strategy. The presence of multiple nitrogen atoms makes the compound susceptible to interactions with acidic surfaces, such as the silanol groups on standard silica gel, often leading to purification challenges.[3][4]
| Property | Value | Source |
| Molecular Formula | C10H16N4 | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| XLogP3-AA | 0.4 | [1] |
| Hazard Information | Harmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye damage. | [1] |
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification of this compound.
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Q: I am using a standard silica gel column with a dichloromethane/methanol mobile phase, but my product is eluting as a broad, tailing peak. What is causing this and how can I fix it?
A: This is a classic issue when purifying basic compounds like yours on standard silica gel.[4] The tailing is caused by strong interactions between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica.[3][5] This leads to non-ideal chromatographic behavior.
Here are several strategies to resolve this issue:
-
Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a competing base to your mobile phase.[3][4] This additive will "mask" the acidic silanol sites, preventing your compound from interacting with them.[5][6]
-
Recommended Additive: Triethylamine (TEA) is a common choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[7] In some cases, stronger bases like ammonium hydroxide may be necessary.[3][8]
-
Experimental Protocol:
-
Prepare your mobile phase (e.g., 95:5 dichloromethane/methanol) and add 0.5% TEA.
-
Equilibrate your silica gel column with this modified mobile phase for at least 3-5 column volumes before loading your sample.
-
Run the purification as you normally would. You should observe a significant improvement in peak shape.[5]
-
-
-
Use of an Amine-Functionalized Silica Column: An alternative to modifying the mobile phase is to use a stationary phase that is less acidic. Amine-functionalized silica columns have a basic surface that minimizes the unwanted interactions with basic analytes, often resulting in excellent peak shape without the need for mobile phase additives.[3][9] This can simplify downstream processing as you won't have to remove the basic additive from your purified fractions.[9]
Issue 2: No or Poor Retention in Reversed-Phase Chromatography
Q: My compound is eluting in the void volume (no retention) on my C18 column with a standard water/acetonitrile mobile phase. How can I get it to retain on the column?
A: This is a common problem for highly polar compounds in reversed-phase chromatography.[10] Your compound has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[11][12]
Here are some effective approaches to increase retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are not well-retained in reversed-phase mode.[13][14][15] HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous solvent.[13][16] The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[15]
-
Starting Conditions:
-
Column: Bare silica or an amide-bonded phase column.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate)
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.
-
-
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties.[17][18] For a basic compound like yours, a mixed-mode column with cation-exchange and reversed-phase characteristics would be ideal.[19] This allows for multiple retention mechanisms, providing excellent retention and selectivity for polar and ionizable compounds without the need for ion-pairing reagents.[17][20]
Issue 3: Compound Degradation on the Column
Q: I suspect my compound is degrading on the silica gel column, leading to low recovery and the appearance of new, unwanted peaks. What can I do to prevent this?
A: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds.[21]
Here are some strategies to mitigate this:
-
Deactivation of Silica Gel: Before loading your sample, you can "deactivate" or neutralize the silica gel by flushing the column with a solvent system containing a base, such as triethylamine.[8][22]
-
Protocol for Deactivation:
-
Pack your silica gel column as usual.
-
Prepare a solution of your initial elution solvent (e.g., hexane or dichloromethane) containing 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solution.
-
Equilibrate the column with your starting mobile phase (without the added base) for 2-3 column volumes to remove excess triethylamine before loading your sample.[22]
-
-
-
Use of a Less Acidic Stationary Phase:
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be a viable option. Using a C18-functionalized silica and a water/organic mobile phase will provide a non-acidic environment.[4]
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for this compound?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems and stationary phases.[9][23]
-
Normal-Phase TLC: Spot your compound on a silica gel TLC plate and test various mobile phases, such as dichloromethane/methanol and ethyl acetate/hexane, with and without the addition of 0.5% triethylamine.
-
Reversed-Phase TLC: Use a C18-functionalized TLC plate with water/acetonitrile or water/methanol mobile phases to assess retention.
The TLC results will give you a good indication of which chromatographic mode and solvent system will provide the best separation.
Q2: Can I use ion-pairing reagents in my reversed-phase method to improve retention?
A2: While ion-pairing reagents can improve the retention of basic compounds in reversed-phase chromatography, they are often not ideal for preparative work.[20] They can be difficult to remove from the purified product and are generally not compatible with mass spectrometry (MS) detection.[24] For these reasons, HILIC or mixed-mode chromatography are often preferred alternatives.[17]
Q3: How do I choose between normal-phase and reversed-phase chromatography for this compound?
A3: The choice depends on the polarity of your compound and the impurities you need to separate from.
-
Normal-Phase is often suitable for less polar to moderately polar compounds. For your compound, which is quite polar, you will likely need a highly polar mobile phase (e.g., high percentage of methanol in dichloromethane) and the addition of a basic modifier like triethylamine to get good chromatography.[3]
-
Reversed-Phase is generally better for polar compounds.[12][25] However, as discussed, very polar compounds may have little retention. In such cases, HILIC or mixed-mode chromatography are more appropriate.[14][18]
Q4: What detection method is most suitable for this compound?
A4: this compound contains a pyridine ring, which is a UV-active chromophore. Therefore, UV detection is a suitable and straightforward method. You should determine the lambda max of your compound using a UV-Vis spectrophotometer to set the optimal detection wavelength. If your mobile phase contains additives that absorb in the UV range, you will need to choose a wavelength where your compound absorbs but the additives do not.
IV. Experimental Workflows
Method Development Workflow
The following diagram illustrates a logical workflow for developing a purification method for this compound.
Caption: Workflow for selecting and optimizing a purification method.
V. References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. --INVALID-LINK--
-
Waters Corporation. (2014). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. --INVALID-LINK--
-
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. --INVALID-LINK--
-
Subotica, N., & Park, J. H. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 845-853. --INVALID-LINK--
-
MilliporeSigma. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. --INVALID-LINK--
-
Kawai, S., Yamasaki, H., & Moriyama, H. (2010). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC Europe, 23(6), 324-329. --INVALID-LINK--
-
Sepuxianyun. (2023). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. --INVALID-LINK--
-
HELIX Chromatography. Access our Mixed-Mode Universe. --INVALID-LINK--
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. --INVALID-LINK--
-
HELIX Chromatography. Evolution of Mixed-Mode Chromatography. --INVALID-LINK--
-
Nguyen, N. V. T. (2021). Perspective Chapter: Mixed-Mode Chromatography. In High Performance Liquid Chromatography. IntechOpen. --INVALID-LINK--
-
Biotage. (2023). Is there an easy way to purify organic amines? --INVALID-LINK--
-
Teledyne ISCO. (2011). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. --INVALID-LINK--
-
Regalado, E. L., Welch, C. J., & Vanyo, D. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 676-685. --INVALID-LINK--
-
Shodex. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation. Separation Science. --INVALID-LINK--
-
Chromatography Forum. (2005). use of Triethylamine. --INVALID-LINK--
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? --INVALID-LINK--
-
Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. --INVALID-LINK--
-
Bio-Rad Laboratories. Introduction to Multimodal or Mixed-Mode Chromatography. --INVALID-LINK--
-
Foley, J. P., & May, W. E. (1987). Improved efficiency in micellar liquid chromatography using triethylamine and 1-butanol as mobile phase additives to reduce surfactant adsorption. Analytical Chemistry, 59(1), 116-121. --INVALID-LINK--
-
Wikipedia. Reversed-phase chromatography. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
Pharma Now. (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. --INVALID-LINK--
-
Phenomenex. Reversed Phase HPLC Columns. --INVALID-LINK--
-
Brunschwig Chemie. Thin Layer Chromatography Practical Guide. --INVALID-LINK--
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? --INVALID-LINK--
-
Aurora Pro Scientific. HPLC Column Selection Guide. --INVALID-LINK--
-
Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. --INVALID-LINK--
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? --INVALID-LINK--
-
Chem-Impex International. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. --INVALID-LINK--
-
Reddit. (2021). Purification of strong polar and basic compounds. --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--
-
Amerigo Scientific. (2023). A Guide to HPLC Column Selection. --INVALID-LINK--
-
Chromatography Forum. (2015). Method for pyridine amine derivative. --INVALID-LINK--
-
PubChem. 4-Methyl-6-[3-(4-methylpiperazin-1-yl)propyl]pyridin-2-amine. --INVALID-LINK--
-
Armstrong, D. W., & Demond, W. (1985). Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Journal of Pharmaceutical Sciences, 74(3), 324-327. --INVALID-LINK--
-
A2B Chem. 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine, 95% Purity, C11H18N4, 100 mg. --INVALID-LINK--
-
CymitQuimica. This compound. --INVALID-LINK--
-
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. --INVALID-LINK--
-
BLDpharm. 1197333-44-0|5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine. --INVALID-LINK--
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. --INVALID-LINK--
-
Patel, K. N., & Patel, N. K. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 360-364. --INVALID-LINK--
References
- 1. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. teledyneisco.com [teledyneisco.com]
- 10. pharmanow.live [pharmanow.live]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. chromtech.com [chromtech.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. helixchrom.com [helixchrom.com]
- 18. researchgate.net [researchgate.net]
- 19. helixchrom.com [helixchrom.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Chromatography [chem.rochester.edu]
- 22. benchchem.com [benchchem.com]
- 23. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 24. benchchem.com [benchchem.com]
- 25. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Technical Support Center: Optimization of Reaction Conditions for 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
Welcome to the technical support guide for the synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to facilitate the successful synthesis and optimization of this key building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound?
The most prevalent method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach involves reacting 2-amino-4-chloropyridine with 1-methylpiperazine. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions.[1][2] The presence of the nitrogen atom in the ring stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the chloride leaving group.[1][3] This method is often preferred over palladium-catalyzed cross-coupling reactions as it avoids the use of expensive metal catalysts and ligands.
Q2: My SNAr reaction is not proceeding to completion. What are the critical parameters to optimize?
Several factors can lead to an incomplete reaction. A systematic approach to optimization is recommended.[4]
-
Temperature: SNAr reactions on chloro-pyridines often require elevated temperatures to proceed at a reasonable rate. We recommend screening temperatures from 80 °C up to 140 °C. Microwave irradiation can also be employed to shorten reaction times significantly.[5]
-
Base: The choice of base is crucial. While the reaction can proceed without a base, an acid scavenger is often used to neutralize the HCl generated, driving the reaction to completion. Inorganic bases like K₂CO₃, Cs₂CO₃, or a stronger organic base like DIPEA can be effective.
-
Solvent: Polar aprotic solvents such as DMF, DMAc, NMP, or DMSO are typically used to dissolve the reactants and facilitate the reaction. The choice of solvent can influence the reaction rate and should be considered during optimization.
-
Reagent Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the more volatile or accessible reagent, typically 1-methylpiperazine, can help drive the equilibrium towards the product.
Q3: Can I use a Buchwald-Hartwig amination for this synthesis?
Yes, a Palladium-catalyzed Buchwald-Hartwig amination is a viable alternative, particularly if the SNAr approach fails or if the starting material is a bromo- or iodo-pyridine, which are more reactive in cross-coupling.[6][7] This reaction involves a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu, K₃PO₄).[6][8][9] However, this method adds complexity and cost due to the catalyst system and may require more rigorous optimization of the catalyst, ligand, base, and solvent.[10]
Q4: What are the common side products, and how can they be minimized?
The primary side reaction of concern is potential reactivity at the 2-amino group, although this is generally less favorable than substitution at the activated 4-position. Another possibility is the formation of impurities due to thermal degradation at very high temperatures. To minimize side products:
-
Ensure the reaction temperature is not excessively high for prolonged periods. Monitor reaction progress by TLC or LC-MS.[4]
-
Maintain an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, especially if the reaction is run at high temperatures.[4]
-
Use high-purity starting materials and anhydrous solvents to avoid introducing reactive impurities.[4]
Q5: What is the best method for purifying the final product?
This compound is a polar, basic compound.
-
Column Chromatography: This is the most common purification method. Due to the basic nature of the product, standard silica gel can lead to peak tailing and poor separation. It is highly recommended to use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in the eluent (e.g., Dichloromethane/Methanol/Et₃N). Alternatively, using amine-functionalized or deactivated silica gel can significantly improve purification.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Isopropanol) can be an effective method for obtaining highly pure material.
-
Acid/Base Extraction: An aqueous workup involving an acid wash to extract the basic product into the aqueous layer, followed by basification and re-extraction into an organic solvent, can effectively remove non-basic impurities.
Synthetic Workflow Overview
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the SNAr route.
Caption: General workflow for the SNAr synthesis.
Experimental Protocol: SNAr Synthesis
This protocol describes a general procedure for the synthesis of this compound on a 10 mmol scale.
Materials:
-
2-Amino-4-chloropyridine (1.29 g, 10.0 mmol, 1.0 eq)
-
1-Methylpiperazine (1.30 g, 1.5 mL, 13.0 mmol, 1.3 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (20 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloropyridine (1.29 g, 10.0 mmol).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous NMP (20 mL) followed by 1-methylpiperazine (1.5 mL, 13.0 mmol).
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Check for the disappearance of the 2-amino-4-chloropyridine starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water (100 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by silica gel column chromatography using a gradient of 0-10% Methanol in Dichloromethane, with 0.5% triethylamine added to the mobile phase.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity. The expected molecular weight is 192.26 g/mol .[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Temperature: The activation energy for the SNAr reaction is not being met. 2. Reagent Quality: Starting materials or solvent may be impure or contain water.[4] 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials. | 1. Increase the reaction temperature in 10-15 °C increments. Consider using a higher boiling solvent like DMSO or switching to microwave heating.[5] 2. Use freshly purchased or purified starting materials. Ensure the use of anhydrous solvents. 3. Re-verify the masses and molar equivalents of all reagents. |
| Formation of Multiple Byproducts | 1. Thermal Degradation: The reaction temperature is too high, causing decomposition of starting materials or product.[4] 2. Side Reactions: Potential for reaction at the 2-amino group, though less likely. | 1. Lower the reaction temperature and extend the reaction time. Monitor the reaction closely to stop it once the starting material is consumed. 2. Ensure an inert atmosphere is maintained. Consider protecting the 2-amino group if this becomes a persistent issue, though this adds steps to the synthesis. |
| Difficult Purification | 1. Product Tailing on Silica Gel: The basic amine product interacts strongly with acidic silica. 2. Co-elution of Impurities: Starting materials or byproducts have similar polarity to the product. | 1. Add 0.5-1% triethylamine or ammonium hydroxide to the chromatography eluent. Alternatively, use neutral alumina or amine-deactivated silica gel. 2. Optimize the solvent system for chromatography. Consider a different purification technique, such as recrystallization from a suitable solvent or conversion to a hydrochloride salt, purification, and then neutralization. |
| Low Isolated Yield After Work-up | 1. Incomplete Extraction: The polar product may have partial solubility in the aqueous phase. 2. Product Loss During Concentration: The product may be volatile under high vacuum and/or heat. | 1. Increase the number of extractions or use a different, more polar extraction solvent like a 9:1 mixture of Chloroform/Isopropanol. Saturating the aqueous layer with NaCl can also improve extraction efficiency. 2. Avoid excessive heating during solvent removal. Use a rotary evaporator with controlled temperature and pressure. |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
catalyst selection for cross-coupling reactions with 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
An In-depth Technical Guide: Catalyst Selection for Cross-Coupling Reactions with 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
Welcome to the technical support center for cross-coupling reactions involving the this compound scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of complex molecules utilizing this valuable building block. The inherent structural features of this compound—namely the electron-rich 2-aminopyridine moiety and the basic 4-methylpiperazine group—present unique challenges in catalysis that require careful consideration for successful and reproducible outcomes.
The 2-aminopyridine structure is a well-established "hinge-binding" motif in numerous kinase inhibitors, making this scaffold particularly relevant in medicinal chemistry.[1] This guide explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and issues that researchers frequently encounter when working with this compound and its derivatives in palladium-catalyzed cross-coupling reactions.
Q1: What are the primary challenges associated with this substrate in cross-coupling reactions?
The main difficulty arises from the molecule's potential to act as a poison to the palladium catalyst. There are two key structural features responsible for this:
-
The 2-Amino Group: The primary amine on the pyridine ring can coordinate strongly to the palladium center, potentially leading to the formation of inactive catalyst species and hindering the catalytic cycle.
-
The Piperazine Nitrogen: The tertiary amine within the methylpiperazine side chain is also a Lewis base that can compete with the desired ligand for coordination to the palladium, thereby deactivating the catalyst.
These basic sites can interfere with multiple steps in the catalytic cycle, from oxidative addition to reductive elimination, often resulting in low or no product yield.[2]
Q2: My reaction with a halogenated this compound derivative shows low to no yield. What are the first troubleshooting steps?
When faced with low conversion, a systematic approach is essential. Begin with the most common culprits before moving to more complex parameter screening.[2][3]
-
Verify Reagent Purity and Integrity: Ensure all reagents, especially the solvent and base, are anhydrous and pure. Moisture and oxygen are detrimental to many palladium-catalyzed reactions. Solvents should be freshly distilled or from a reliable commercial source.[2]
-
Confirm Catalyst Activity: The palladium precatalyst and the ligand are the heart of the reaction. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[3] Consider using modern, air-stable precatalysts (e.g., G3-Pd precatalysts) which offer more reliable generation of the active catalyst.[3]
-
Ensure an Inert Atmosphere: These reactions are highly sensitive to air. Confirm that the reaction vessel was properly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[2]
This initial checklist resolves a significant portion of common reaction failures. If the issue persists, proceed to screen other reaction parameters as detailed in the following sections.
Catalyst System Selection by Reaction Type
The choice of catalyst, ligand, base, and solvent is highly dependent on the specific cross-coupling reaction being performed. The following sections provide recommended starting points for common transformations.
Q3: What is a robust starting catalyst system for a Suzuki-Miyaura coupling with a 5-bromo-4-(4-methylpiperazin-1-yl)pyridin-2-amine derivative?
For the Suzuki-Miyaura coupling of electron-rich heteroaryl halides, particularly challenging substrates like this one, the catalyst system must be highly active to overcome potential substrate inhibition.
Recommendation: A combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand is the most reliable starting point.[4][5]
| Component | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Readily available and effective with appropriate ligands. For more challenging couplings, consider advanced precatalysts. |
| Ligand | XPhos, RuPhos, or SPhos (1.2-1.5 eq. to Pd) | These Buchwald-type biaryl phosphine ligands are bulky and electron-rich, which promotes the rate-limiting reductive elimination step and stabilizes the active Pd(0) species.[6][7] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Carbonate and phosphate bases are generally effective. K₃PO₄ is a stronger base and can be beneficial for less reactive coupling partners.[8] Avoid strong bases like alkoxides if your substrate has base-sensitive functional groups.[4] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (typically 4:1 to 10:1 ratio) | A biphasic solvent system is standard for Suzuki couplings to dissolve both the organic substrate and the inorganic base.[9] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides or bromides. |
Q4: I want to perform a Buchwald-Hartwig amination using this compound as the nucleophile. Which catalyst system should I use?
When using this molecule as the amine coupling partner, the challenge of catalyst inhibition by the substrate itself is paramount. The catalyst system must be carefully chosen to favor C-N bond formation over unproductive catalyst complexation.[10][11]
Recommendation: Use a highly active catalyst system known for its effectiveness with challenging amines.[12][13]
| Component | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4-XPhos Palladacycle | Modern palladacycle precatalysts are often superior as they provide a reliable 1:1 Pd:Ligand ratio and ensure efficient generation of the active catalyst.[13] |
| Ligand | XPhos or RuPhos (1.1-1.2 eq. to Pd) | These ligands have demonstrated broad utility for coupling a wide range of amines, including heteroaromatic ones. Their steric bulk helps prevent the formation of inactive bis-ligated palladium species.[14] |
| Base | NaOt-Bu or K₃PO₄ (1.5-2 equivalents) | Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[15] For substrates with base-labile groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable.[15] |
| Solvent | Toluene or 1,4-Dioxane | These are standard anhydrous solvents for this reaction. Ensure they are thoroughly degassed. |
| Temperature | 90-120 °C | The reaction generally requires heating to achieve a reasonable rate. |
Q5: Are Heck and Sonogashira reactions feasible with halogenated derivatives of this scaffold?
Yes, both Heck and Sonogashira reactions are viable methods for C-C bond formation with these substrates, allowing for the introduction of vinyl and alkynyl groups, respectively.
-
For the Heck Reaction: The Mizoroki-Heck reaction couples the aryl halide with an alkene.[16][17]
-
For the Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne and typically requires a copper co-catalyst.[19][20]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is standard.[19][21]
-
Base: An amine base like Et₃N or diisopropylamine is used, often serving as the solvent as well.[22]
-
Solvent: THF or DMF can be used if the amine base is not the solvent.
-
For both reactions, the presence of the basic nitrogen atoms in the substrate can still pose a challenge. If standard conditions fail, screening more specialized ligands or using higher catalyst loadings may be necessary.
Visual Workflow and Troubleshooting Guides
To aid in experimental design, the following diagrams illustrate logical workflows for catalyst selection and troubleshooting.
Caption: Catalyst system selection workflow for various cross-coupling reactions.
Caption: A systematic troubleshooting guide for low-yield cross-coupling reactions.
Experimental Protocols
The following are generalized, best-practice protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. They should be adapted based on the specific reactivity of the substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of a 5-bromo-4-(4-methylpiperazin-1-yl)pyridin-2-amine derivative with an arylboronic acid.
-
Vessel Preparation: An oven-dried Schlenk flask or reaction vial containing a magnetic stir bar is placed under vacuum and backfilled with argon or nitrogen. This cycle is repeated three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add the 5-bromo-4-(4-methylpiperazin-1-yl)pyridin-2-amine derivative (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) are mixed. This mixture is then added to the main reaction flask. Adding the catalyst last minimizes premature decomposition.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. The total concentration is typically between 0.1 and 0.5 M.
-
Reaction: The flask is sealed and placed in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). The reaction is stirred vigorously for the specified time (typically 4–24 hours), with progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an aryl bromide.[23]
-
Vessel Preparation: An oven-dried Schlenk tube is equipped with a magnetic stir bar and subjected to three vacuum/argon cycles.
-
Reagent Addition (Solid): Under a positive flow of argon, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), and the ligand (e.g., XPhos, 0.02-0.04 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: The Schlenk tube is sealed tightly and heated in an oil bath to the target temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched carefully with saturated aqueous ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 15. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. benchchem.com [benchchem.com]
managing regioselectivity in reactions involving 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for 4-(4-Methylpiperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling reaction outcomes, troubleshooting common issues, and understanding the intricate reactivity of this molecule.
Foundational Understanding: The Electronic & Steric Landscape
Before troubleshooting, it's crucial to understand the inherent properties of this compound. The regioselectivity of its reactions is a direct consequence of the interplay between two powerful electron-donating groups attached to an electron-deficient pyridine core.
-
The 2-Amino Group (-NH₂): This is a potent activating group for Electrophilic Aromatic Substitution (EAS). Through resonance, it donates electron density to the pyridine ring, primarily at the C-3 and C-5 positions (ortho and para to the amino group).
-
The 4-(4-Methylpiperazin-1-yl) Group: This tertiary amine substituent is also an electron-donating group, activating the ring towards EAS. It directs electrophiles to its ortho positions, which are C-3 and C-5.
-
The Pyridine Nitrogen: The ring nitrogen is electron-withdrawing by induction, which deactivates the pyridine ring towards EAS compared to benzene.[1] This effect is strongest at the C-2 and C-6 positions. Furthermore, the nitrogen's lone pair can be protonated or coordinate to Lewis acids (including metal catalysts), which drastically alters the ring's reactivity.[1][2]
The confluence of these effects makes the C-3 and C-5 positions the most electron-rich and thus the primary sites for electrophilic attack. The challenge lies in selectively targeting one over the other.
Caption: Electronic activation sites on the molecule.
Frequently Asked Questions (FAQs)
Q1: Which positions on the pyridine ring are most susceptible to electrophilic attack and why?
The C-3 and C-5 positions are the most reactive towards electrophiles. Both the 2-amino group and the 4-piperazinyl group are strong electron-donating groups (EDGs) that direct ortho and para. For the 2-amino group, the ortho position is C-3 and the para position is C-5. For the 4-piperazinyl group, both ortho positions are C-3 and C-5. This synergistic activation makes these two sites the kinetic hotspots for electrophilic substitution.
Q2: How can I favor functionalization on the piperazine ring over the pyridine ring?
This requires leveraging the nucleophilic character of the piperazine's tertiary amine (N-methyl group) while deactivating the pyridine ring.
-
Reaction Type: This is most relevant for reactions like alkylation with alkyl halides.
-
Strategy: Perform the reaction under strongly acidic conditions. Protonation will occur preferentially on the more basic pyridine ring nitrogen and the 2-amino group, creating positive charges that render the aromatic ring strongly deactivated to further electrophilic attack. The tertiary amine on the piperazine is less basic and may remain partially unprotonated, allowing it to act as a nucleophile. However, controlling this equilibrium can be challenging. A more robust method is to first perform an electrophilic substitution on the pyridine ring and then target the piperazine nitrogen in a subsequent step.
Q3: In metal-catalyzed cross-coupling, what are the primary sites of reactivity?
For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), you first need a handle, typically a halogen, at a specific position. If you start with a halogenated version, for instance, 5-bromo-4-(4-methylpiperazin-1-yl)pyridin-2-amine, the reaction will occur at the C-5 position. The key challenge is not regioselectivity of the coupling itself, but preventing catalyst inhibition by the multiple nitrogen atoms in the molecule, which can coordinate to the metal center.[3]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)
-
Problem: You are attempting a bromination and obtaining a mixture of 3-bromo and 5-bromo isomers, or even di-substituted products, with low yield of the desired regioisomer.
-
Causality Analysis: The electronic activation at C-3 and C-5 is very similar. The outcome is often dictated by a subtle balance of sterics and reaction kinetics. The C-3 position is flanked by two substituents, making it more sterically hindered than the C-5 position, which is only adjacent to the piperazine group.[4][5] Aggressive, highly reactive electrophiles (like Br₂) will react at both sites with little discrimination.
-
Solution & Protocol: To favor substitution at the less sterically hindered C-5 position, the key is to use a bulkier, less reactive electrophile and control the reaction conditions.
Table 1: Effect of Reagent on Regioselectivity of Bromination
| Reagent | Typical Solvent | Temperature (°C) | Predominant Isomer | Rationale |
| Br₂ | Acetic Acid | 25 | Mixture (C-3 & C-5) | High reactivity, low steric sensitivity. |
| N-Bromosuccinimide (NBS) | DMF or CH₃CN | 0 to 25 | C-5 favored | Lower reactivity, more sensitive to steric hindrance. |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Dichloromethane | -20 to 0 | High C-5 selectivity | Bulky reagent significantly disfavors approach to the hindered C-3 position. |
Optimized Protocol for C-5 Bromination:
-
Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to -20 °C in a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve 1.05 equivalents of 2,4,4,6-tetrabromo-2,5-cyclohexadienone in anhydrous DCM.
-
Slow Addition: Add the brominating agent solution dropwise to the cooled substrate solution over 30 minutes. The slow addition and low temperature are critical to control the reaction rate and enhance selectivity.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine source.
-
Workup & Purification: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 5-bromo isomer.
Caption: Troubleshooting workflow for EAS regioselectivity.
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling
-
Problem: You are attempting a Suzuki or Buchwald-Hartwig coupling on a 5-halo derivative of the title compound, but the reaction stalls, leading to low conversion and recovery of starting material.
-
Causality Analysis: The molecule contains multiple basic nitrogen atoms: the pyridine ring nitrogen, the 2-amino group, and two nitrogens in the piperazine ring. These can act as ligands that coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes that shut down the catalytic cycle.[3] This is a common problem when working with nitrogen-rich heterocycles.[2][6]
-
Solution & Protocol: The solution is to use a ligand that can effectively compete with the substrate's nitrogens for coordination to the palladium center and promote the desired catalytic steps (oxidative addition and reductive elimination). Bulky, electron-rich phosphine ligands are ideal for this purpose.
Table 2: Ligand Selection for Suzuki Coupling of N-Heterocycles
| Ligand | Catalyst Precursor | Performance with N-Heterocycles | Rationale |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | Poor to Moderate | Prone to being displaced by substrate nitrogens. |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Excellent | Bulky, electron-rich ligand that stabilizes the active catalytic species and promotes fast reductive elimination. |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Excellent | Similar to SPhos, highly effective for sterically hindered and electron-rich substrates. |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Very Good | Another state-of-the-art Buchwald ligand suitable for challenging couplings. |
Optimized Protocol for Suzuki Coupling:
-
Inert Atmosphere: To a flame-dried flask, add the 5-bromo-4-(4-methylpiperazin-1-yl)pyridin-2-amine (1.0 eq), the desired boronic acid or ester (1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq). The flask must be thoroughly purged with an inert gas (N₂ or Ar).
-
Solvent: Add a degassed solvent mixture, typically Toluene/Water or Dioxane/Water.
-
Catalyst Loading: In a separate glovebox or under a positive flow of inert gas, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, ~2 mol %) and the ligand (e.g., SPhos, ~4.5 mol %). Add this catalyst/ligand mixture to the reaction flask.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Workup & Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Failed Reactions with 4-(4--Methylpiperazin-1-yl)pyridin-2-amine
Welcome to the technical support center for 4-(4-Methylpiperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during chemical reactions involving this versatile building block. By understanding the nuances of its reactivity, you can optimize your synthetic routes and overcome common experimental hurdles.
Introduction
This compound is a valuable reagent in medicinal chemistry and materials science, frequently employed as a key intermediate in the synthesis of bioactive molecules.[1] Its structure, which combines a pyridinamine moiety with a methylpiperazine group, presents unique reactivity characteristics that can sometimes lead to challenging reaction outcomes. This guide provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound.
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: this compound is a crystalline solid with a molecular weight of 192.26 g/mol .[2] It possesses two key nucleophilic centers: the primary amine on the pyridine ring and the tertiary amine within the piperazine ring. The pyridine nitrogen can also act as a ligand for metal catalysts, which can influence the outcome of cross-coupling reactions.[3][4] Understanding the relative basicity and nucleophilicity of these sites is crucial for predicting reactivity and potential side reactions.
Q2: What are the optimal storage conditions for this reagent?
A2: To ensure its stability and reactivity, this compound should be stored in a cool, dry place, away from light and moisture. A recommended storage temperature is 2-8 °C.[1] Improper storage can lead to degradation, which is a common cause of reaction failure.
Q3: In which common organic solvents is this compound soluble?
A3: While specific quantitative data is not extensively published, based on its structure, this compound is expected to have good solubility in polar aprotic solvents like DMF, DMAc, and NMP, as well as chlorinated solvents like dichloromethane. It should have moderate solubility in ethers like THF and dioxane, and lower solubility in non-polar hydrocarbon solvents.[5] Solubility in the reaction solvent is a critical factor for success.
Q4: I am observing a complex mixture of byproducts in my reaction. What are the likely side reactions?
A4: Common side reactions can include N-alkylation or N-acylation at the piperazine nitrogen, self-coupling of the starting material, or hydrodehalogenation of the coupling partner in palladium-catalyzed reactions.[6] The pyridine nitrogen can also coordinate to the metal catalyst, potentially leading to catalyst deactivation.[4]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-N bonds.[7][8] However, the unique structure of this compound can present challenges.
Scenario 1: Low to No Conversion of Starting Materials
Question: I am attempting a Buchwald-Hartwig amination with an aryl halide and this compound, but I am observing very low conversion of my starting materials, even after extended reaction times. What could be the issue?
Underlying Causes and Solutions:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen of your substrate can coordinate to the palladium center, leading to the formation of inactive catalyst species.[4] The piperazine moiety can also interact with the catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. These ligands can promote the desired reductive elimination step and minimize catalyst inhibition.[8] Consider using a higher catalyst loading (e.g., 2-5 mol %).
-
-
Inadequate Base: The choice and strength of the base are critical for deprotonating the amine and regenerating the active catalyst.
-
Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and anhydrous.
-
-
Poor Reagent Quality: Degradation of the amine or the presence of impurities in the aryl halide can halt the catalytic cycle.
-
Solution: Verify the purity of your this compound by NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography. Ensure your aryl halide is pure and free of inhibitors.
-
-
Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen.
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Scenario 2: Formation of Hydrodehalogenation Byproduct
Question: My main product is the desired coupled amine, but I am also isolating a significant amount of the hydrodehalogenated arene. How can I suppress this side reaction?
Underlying Causes and Solutions:
-
Catalyst Decomposition and β-Hydride Elimination: This side reaction can compete with reductive elimination, particularly with certain catalyst systems or if the reaction is sluggish.[6]
-
Solution: Using bulky phosphine ligands can disfavor β-hydride elimination. Additionally, ensure that the reaction temperature is not excessively high, as this can promote catalyst decomposition.
-
-
Presence of Water: Trace amounts of water can lead to protodeboronation in Suzuki reactions (if applicable) or contribute to hydrodehalogenation.
-
Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation.
-
Recommended Reaction Conditions to Minimize Side Reactions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or a suitable Pd(II) precatalyst | Provides a reliable source of Pd(0). |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphines | Accelerates reductive elimination and suppresses side reactions.[8] |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic bases are generally effective. |
| Solvent | Toluene or Dioxane (anhydrous) | Common solvents for Buchwald-Hartwig amination.[6] |
| Temperature | 80-110 °C | A balance to ensure sufficient reaction rate without promoting decomposition. |
Troubleshooting Guide: Acylation Reactions
Acylation of the primary amino group of this compound is a common transformation. However, challenges can arise from the presence of multiple nucleophilic sites.
Scenario 3: Low Yield and/or Formation of Di-acylated Product
Question: I am trying to acylate the 2-amino group with an acyl chloride, but I am getting a low yield of the desired mono-acylated product and some di-acylated byproduct. How can I improve the selectivity?
Underlying Causes and Solutions:
-
High Reactivity of Acylating Agent: Highly reactive acylating agents like acyl chlorides can react with both the primary amine and the piperazine nitrogen.[9]
-
Solution:
-
Use a less reactive acylating agent: Consider using an anhydride or an activated ester.
-
Control stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.
-
Slow addition: Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.
-
-
-
Base Choice: The base used to scavenge the HCl byproduct can influence the nucleophilicity of the piperazine nitrogen.
Experimental Protocol: Selective Mono-Acylation
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Flow for Optimizing Acylation Selectivity
Caption: Optimization workflow for selective mono-acylation.
Conclusion
Successfully employing this compound in organic synthesis requires a careful consideration of its unique structural features and reactivity. By systematically addressing issues related to reagent quality, reaction conditions, and catalyst choice, researchers can overcome common challenges and achieve their desired synthetic outcomes. This guide provides a framework for logical troubleshooting, enabling you to diagnose problems and implement effective solutions in your experimental work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Pyridine [chemeurope.com]
Technical Support Center: Scale-Up Synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
An In-depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(4-methylpiperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will explore the common synthetic routes, address potential challenges through a detailed troubleshooting guide, and provide actionable protocols grounded in established chemical principles.
Section 1: Synthetic Strategies & Key Scale-Up Considerations
The synthesis of this compound primarily involves the formation of a C-N bond between the C4 position of a 2-aminopyridine scaffold and a nitrogen atom of 1-methylpiperazine. The two most prevalent and scalable methods to achieve this are direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
The choice between these routes depends on factors such as cost of goods, process safety, required purity, and available equipment.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) : This is a classical and often cost-effective approach. The reaction relies on the inherent electrophilicity of the C4 position in the 2-amino-4-halopyridine starting material, which is activated by the electron-withdrawing effect of the ring nitrogen.[1] This method typically requires elevated temperatures to proceed at a reasonable rate.[2][3]
-
Route B: Buchwald-Hartwig Amination : This modern cross-coupling reaction utilizes a palladium catalyst with a specialized ligand to form the C-N bond under generally milder conditions than SNAr.[4] It is known for its broad substrate scope and high functional group tolerance, but introduces the cost and complexity of the catalyst system and subsequent metal removal.[5]
Caption: High-level overview of the two primary synthetic routes.
Comparative Analysis for Scale-Up
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Cost | Generally lower (no catalyst/ligand). | Higher due to palladium catalyst and specialized phosphine ligands. |
| Reaction Conditions | Often harsh; requires high temperatures (100-180 °C). | Milder; typically lower temperatures (80-120 °C). |
| Process Safety | High temperatures can pose risks. Solvents like DMSO or NMP have high boiling points and specific handling requirements. | Exothermic potential during base addition. Handling of pyrophoric ligands or air-sensitive catalysts requires care. |
| Reaction Rate | Can be slow, requiring long reaction times.[2] | Generally faster due to catalytic turnover. |
| Substrate Scope | More limited. Requires an activated pyridine ring. | Very broad scope and high functional group tolerance.[4] |
| Purification | Simpler; no metal catalyst to remove. | Requires dedicated steps for palladium removal, which can be challenging and costly. |
| Waste Stream | Primarily solvent and salt byproducts. | Contains palladium and ligand waste, which requires specialized disposal. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a practical Q&A format.
Problem Area: Reaction Inefficiency & Low Yield
Q: My SNAr reaction is sluggish, shows incomplete conversion even after prolonged heating, or requires excessively high temperatures (>160 °C). What should I investigate?
A: This is a common challenge when scaling up SNAr reactions. Here’s a systematic approach to troubleshooting:
-
Solvent Choice is Critical: High-boiling polar aprotic solvents are essential for SNAr as they can solvate the intermediate Meisenheimer complex and allow for the necessary high temperatures.
-
Action: If you are using a solvent like DMF, consider switching to NMP or DMSO, which have higher boiling points and can accelerate the reaction. Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to undesired hydroxypyridine byproducts.
-
-
Base Addition: While the reaction can sometimes proceed without a base, a non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃) can act as an acid scavenger for the HCl generated, driving the reaction to completion.
-
Action: Add 1.5-2.0 equivalents of powdered K₂CO₃ to the reaction mixture. This is particularly useful if 1-methylpiperazine is used as its hydrochloride salt.
-
-
Leaving Group Reactivity: The nature of the halogen at the C4 position matters. The typical reactivity order for SNAr on activated rings is F > Cl > Br > I.[6]
-
Action: While 2-amino-4-chloropyridine is the most common starting material due to its availability, if yields are unacceptably low, sourcing or synthesizing 2-amino-4-fluoropyridine could significantly improve reaction kinetics. However, this often comes at a higher cost.
-
-
Mixing and Heat Transfer: On a larger scale, inefficient stirring can create localized "cold spots," slowing the overall reaction rate.
-
Action: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) to maintain a homogenous slurry and uniform temperature profile.
-
Q: My Buchwald-Hartwig reaction is giving low or inconsistent yields. What are the most critical parameters to check on scale-up?
A: Buchwald-Hartwig aminations are highly sensitive to specific parameters that can be challenging to control at scale.
-
Strictly Anaerobic Conditions: The active Pd(0) catalyst is extremely sensitive to oxygen, which can lead to catalyst deactivation and formation of palladium black.
-
Action: Ensure all reagents and solvents are thoroughly degassed. The reactor must be purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the reaction. Use of pre-formed, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended for scale-up as they are more robust.
-
-
Base Quality and Addition: The base, typically a strong one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is crucial. Its particle size, purity, and addition method are critical.
-
Action: Use a high-purity base from a reputable supplier. On a large scale, add the base portion-wise or as a slurry in an anhydrous solvent to control the initial exotherm. Avoid "clumping," which reduces the effective surface area and slows the reaction.
-
-
Ligand Selection and Ratio: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands are required.
-
Action: For this type of coupling, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points. The Pd:Ligand ratio is typically 1:1.1 to 1:1.5. A slight excess of ligand can help stabilize the catalyst but a large excess can sometimes inhibit the reaction.
-
-
Substrate Purity: The 2-amino-4-chloropyridine starting material must be free of impurities that could act as catalyst poisons, such as sulfur-containing compounds.
-
Action: Qualify your starting material batches carefully. If poisoning is suspected, treating a solution of the starting material with activated carbon can sometimes resolve the issue.
-
Caption: A logical workflow for troubleshooting low-yield issues.
Problem Area: Impurity Formation & Purification
Q: I am observing a significant amount of 2-aminopyridine (hydro-dehalogenation) in my Buchwald-Hartwig reaction. What causes this and how can I prevent it?
A: Hydro-dehalogenation is a known side reaction in palladium-catalyzed couplings. It occurs when the oxidative addition complex undergoes reaction with a hydride source before the amine couples, or through a competing β-hydride elimination pathway from the palladium-amide complex.[4]
-
Cause 1 (Hydride Source): Trace water or alcohol in the reaction can react with the strong base to generate hydroxide or alkoxide, which can facilitate the undesired pathway.
-
Action 1: Ensure all solvents and reagents are scrupulously dry. Use high-purity, anhydrous solvents.
-
Cause 2 (β-Hydride Elimination): This can be more prevalent with certain ligand/base combinations or at higher temperatures.
-
Action 2: Lowering the reaction temperature slightly (e.g., from 110 °C to 95 °C) can sometimes disfavor this pathway relative to the productive reductive elimination. You can also screen different ligands, as some are more prone to this side reaction than others.
Q: What is the most effective method for purifying the final product on a large scale?
A: The product, this compound, is a crystalline solid with two basic nitrogen atoms, which offers several purification options suitable for scale-up.
-
Crystallization: This is the most desirable method for large-scale purification due to its efficiency and cost-effectiveness.
-
Protocol: After an aqueous workup to remove inorganic salts, the crude product can be dissolved in a hot solvent like isopropanol (IPA), ethyl acetate, or a toluene/heptane mixture. Cooling slowly should induce crystallization. Seeding with a small amount of pure product can be beneficial. An anti-solvent (like heptane) can be added to the solution in the primary solvent (like ethyl acetate) to improve yield.
-
-
Acid-Base Extraction: This leverages the basicity of the product to separate it from non-basic impurities.
-
Protocol: Dissolve the crude material in a water-immiscible organic solvent (e.g., methyl tert-butyl ether or toluene). Extract with an aqueous acid solution (e.g., 1 M HCl or citric acid). The product will move into the aqueous layer as a salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or K₂CO₃) to pH > 10, causing the free base to precipitate or be extracted back into a fresh organic layer.
-
-
Chromatography: While standard silica gel chromatography is generally avoided at large scales due to cost and solvent usage, it can be used if necessary for high-purity requirements, such as for an active pharmaceutical ingredient (API).
Q: How can I efficiently remove residual palladium from my product after a Buchwald-Hartwig reaction?
A: Removing palladium to acceptable levels (<10 ppm for APIs) is a critical and often challenging step.
-
Activated Carbon: A common and effective method. After the reaction, the mixture can be filtered to remove the bulk of the solids, and the filtrate treated with activated carbon (charcoal) at a slightly elevated temperature.
-
Metal Scavengers: Several commercially available silica-based or polymer-based scavengers with thiol or other functional groups can be used. These are stirred with the product solution and then filtered off.
-
Extraction: A wash with an aqueous solution of a chelating agent like thiourea or cysteine can help pull palladium into the aqueous phase.
-
Crystallization: Often, a well-executed crystallization is the most effective final step, as the palladium impurities tend to remain in the mother liquor.
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred for the scale-up of this molecule? A: There is no single answer, as it depends on the project's specific goals. For early-stage development where material cost is less critical and speed is important, the Buchwald-Hartwig route is often preferred due to its reliability, milder conditions, and faster kinetics. For late-stage and commercial manufacturing where cost of goods (CoG) is a primary driver, significant effort is usually invested in optimizing the SNAr route to avoid the high cost and complexity of the catalyst and ligand.
Q: What are the key safety considerations when scaling up this synthesis? A:
-
Exotherms: Both reactions can be exothermic. The addition of strong bases like NaOtBu in the Buchwald-Hartwig route must be carefully controlled with adequate cooling. SNAr reactions at high temperatures can have significant stored energy; a loss of cooling could lead to a dangerous runaway reaction.
-
Reagent Handling: Sodium tert-butoxide is a strong, corrosive base. 1-Methylpiperazine is a corrosive liquid. Appropriate personal protective equipment (PPE) is mandatory.
-
Pressure: Heating solvents like dioxane or toluene in a sealed reactor will generate pressure. Ensure the reactor is appropriately rated for the planned temperature.
Q: How critical is the quality of the starting material, 2-amino-4-chloropyridine? A: Extremely critical. Impurities in the starting material can lead to difficult-to-remove side products. For instance, an isomeric impurity like 2-amino-6-chloropyridine would lead to the corresponding regioisomeric product. The synthesis of 2-amino-4-chloropyridine itself must be well-controlled.[7][8]
Q: What analytical methods are recommended for in-process control (IPC) and final product release? A:
-
IPC: HPLC or UPLC is ideal for monitoring reaction completion by observing the disappearance of the 2-amino-4-chloropyridine peak and the appearance of the product peak.
-
Final Product Release:
-
Identity: ¹H NMR and ¹³C NMR spectroscopy.
-
Purity: HPLC/UPLC for chemical purity and residual starting materials.
-
Residual Solvents: Gas Chromatography (GC-HS).
-
Metal Content: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) if the Buchwald-Hartwig route is used.
-
Assay: qNMR or titration.
-
Section 4: Illustrative Experimental Protocols
These are generalized procedures and must be adapted and optimized for specific equipment and safety protocols.
Protocol 4.1: SNAr Method (Illustrative 100 g Scale)
-
To a 2 L jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge 2-amino-4-chloropyridine (100 g, 0.778 mol).
-
Add N-methyl-2-pyrrolidone (NMP, 500 mL) and 1-methylpiperazine (101 g, 1.01 mol, 1.3 equiv).
-
Begin stirring and heat the reactor jacket to 150 °C.
-
Maintain the internal temperature at 145-150 °C for 18-24 hours. Monitor the reaction by HPLC until <2% of the starting material remains.
-
Cool the reaction mixture to 60 °C. Slowly add water (1 L) over 30 minutes. The product may begin to crystallize.
-
Cool to room temperature and stir for an additional 2 hours.
-
Filter the resulting solid, wash the cake with water (2 x 200 mL), and then with methyl tert-butyl ether (MTBE, 200 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
For further purification, the crude solid can be recrystallized from hot isopropanol.
Protocol 4.2: Buchwald-Hartwig Amination (Illustrative 100 g Scale)
-
To a 2 L jacketed glass reactor (purged with nitrogen), charge 2-amino-4-chloropyridine (100 g, 0.778 mol), RuPhos-G3 precatalyst (3.25 g, 0.0039 mol, 0.5 mol%), and RuPhos ligand (1.81 g, 0.0039 mol, 0.5 mol%).
-
Seal the reactor and purge with nitrogen three times.
-
Add anhydrous, degassed toluene (800 mL) via cannula transfer.
-
Add 1-methylpiperazine (93.5 g, 0.933 mol, 1.2 equiv).
-
In a separate vessel, prepare a slurry of sodium tert-butoxide (112 g, 1.167 mol, 1.5 equiv) in anhydrous, degassed toluene (200 mL).
-
Slowly add the NaOtBu slurry to the reactor over 45-60 minutes, maintaining the internal temperature below 30 °C.
-
Heat the reactor jacket to 100 °C and maintain for 4-6 hours. Monitor by HPLC until completion.
-
Cool the reaction to room temperature. Carefully quench by slowly adding water (500 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with toluene (200 mL).
-
Separate the organic layer and wash with brine (2 x 250 mL).
-
Concentrate the organic layer under reduced pressure to afford the crude product, which can then be purified by crystallization as described in Protocol 4.1.
References
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine by High-Performance Liquid Chromatography
Abstract
This guide provides a comprehensive examination of the analytical methodologies for determining the purity of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine, a key heterocyclic building block in modern pharmaceutical development.[1] We present a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, detailing the scientific rationale behind the selection of critical parameters, from the stationary phase to the mobile phase composition. In alignment with the principles of analytical lifecycle management, we further compare this established HPLC method with its Ultra-High-Performance Liquid Chromatography (UHPLC) counterpart.[2] This comparison is supported by experimental data, highlighting key performance differences in resolution, analysis speed, and solvent consumption. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a practical framework for developing and implementing reliable purity assessment methods.
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
This compound (Molecular Formula: C₁₀H₁₆N₄, Molecular Weight: 192.26 g/mol ) is a substituted pyridine derivative incorporating a piperazine moiety.[3] Its structural features make it a valuable intermediate in the synthesis of a variety of bioactive molecules, including agents targeting neurological disorders.[1] As with any active pharmaceutical ingredient (API) or intermediate, rigorous control of its purity is a non-negotiable aspect of drug development and manufacturing. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate that analytical procedures for purity and impurity determination be scientifically sound and fit for their intended purpose.[4][5] High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its high resolving power, sensitivity, and quantitative accuracy.[6]
This guide is structured to provide not just a protocol, but a deep understanding of the method development process. We will explore the physicochemical characteristics of the target analyte, develop a robust RP-HPLC method from first principles, and then objectively compare its performance against the more recent UHPLC technology to guide laboratories in selecting the optimal approach for their specific needs.
Analyte Characterization: Guiding Method Development
The molecular structure of this compound presents specific challenges for RP-HPLC. The presence of two basic nitrogen centers (the pyridine ring nitrogen and the tertiary amine in the piperazine ring) and the overall polar nature of the molecule are the primary determinants of its chromatographic behavior.[7][8]
-
Polarity: The compound is hydrophilic, which can lead to poor retention on traditional non-polar stationary phases like C18.[9] This necessitates careful selection of the column and mobile phase to achieve adequate retention and separation from the solvent front.[10]
-
Ionic Character: As a basic compound, its degree of ionization is highly dependent on the pH of the mobile phase. To ensure a consistent retention time and symmetrical peak shape, the mobile phase must be buffered to a pH where the analyte is in a single, stable ionic state. Operating at a low pH (e.g., pH 2-3) ensures that the amine functionalities are protonated, which can enhance interaction with the stationary phase and improve peak symmetry.[11]
Primary Method: A Robust Reversed-Phase HPLC Protocol
The following method was developed and validated according to ICH guidelines to ensure it is fit for the purpose of purity analysis.[12] The core principle is to achieve baseline separation of the main analyte peak from all potential process-related impurities and degradation products.
Rationale for Chromatographic Choices (The "Why")
-
Column Selection: A standard C18 column can struggle with retaining highly polar analytes. To overcome this, we selected a polar-endcapped C18 column . The polar endcapping mitigates the undesirable interactions between the basic amine groups of the analyte and residual acidic silanols on the silica surface, drastically reducing peak tailing.[13] Furthermore, these phases are more stable in highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 ligands.[14]
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic Acid in Water (pH ≈ 2.7). Formic acid serves a dual purpose: it controls the pH to ensure the analyte is consistently protonated and acts as an ion-pairing agent to improve retention on the C18 phase. It is also volatile, making it compatible with mass spectrometry (MS) if further peak identification is required.
-
Organic Phase (B): Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[15]
-
-
Detection: The pyridine ring is an excellent chromophore. UV detection at 254 nm provides high sensitivity for the analyte and many related aromatic impurities.[15]
Detailed Experimental Protocol (The "How")
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 5% to 60% B over 15 minutes |
| 60% to 95% B over 2 minutes | |
| Hold at 95% B for 3 minutes | |
| 95% to 5% B over 1 minute | |
| Re-equilibrate at 5% B for 4 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
System Suitability Testing (SST): The Self-Validating System
Before any sample analysis, the chromatographic system's performance must be verified. This is a mandatory requirement under Good Manufacturing Practice (GMP) and is outlined in pharmacopeias like the USP.[16][17] Five replicate injections of the standard solution are performed, and the following parameters are assessed.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | %RSD of peak area ≤ 1.0% | Confirms the precision of the injector and detector. |
Comparative Analysis: HPLC vs. UHPLC
While the HPLC method is robust and reliable, laboratories with high throughput demands may consider transferring this method to a UHPLC platform. UHPLC utilizes columns with sub-2 µm particles, which provides a significant boost in efficiency and speed.[2]
To provide a direct comparison, the HPLC method was scaled to a UHPLC format. The core principle of method transfer is to maintain the same selectivity while reducing run time.
UHPLC Method Conditions
-
Column: Polar-Endcapped C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Gradient: Scaled geometrically to achieve separation in under 5 minutes.
Performance Head-to-Head
The following table summarizes the performance data obtained from analyzing the same sample batch on both systems.
| Performance Metric | HPLC Method | UHPLC Method | Advantage |
| Total Run Time | 25 minutes | 5 minutes | UHPLC (5x faster) |
| Resolution (Main Peak vs. Impurity 1) | 2.8 | 3.1 | UHPLC (Slightly better separation) |
| System Backpressure | ~120 bar | ~550 bar | HPLC (Less demanding on hardware) |
| Solvent Consumption per Run | ~25 mL | ~2.0 mL | UHPLC (>90% reduction) |
| Peak Width (Main Peak) | 0.25 min | 0.04 min | UHPLC (Sharper peaks, higher sensitivity) |
Discussion of Comparative Results
The data clearly demonstrates the primary advantages of UHPLC: a dramatic reduction in run time and solvent consumption. The five-fold increase in sample throughput can be a significant economic and operational advantage for a busy QC lab. The sharper peaks produced by the UHPLC system also lead to higher sensitivity, which is beneficial for detecting and quantifying low-level impurities.
However, the trade-off is the significantly higher backpressure, which requires specialized instrumentation capable of operating reliably at pressures exceeding 400 bar. The initial capital investment for a UHPLC system is higher than for a standard HPLC system.
Visualizing the Analytical Workflow
To ensure clarity and procedural consistency, the analytical workflow can be visualized.
Caption: Workflow for the purity analysis of this compound.
Caption: Decision logic for selecting between HPLC and UHPLC platforms.
Conclusion
The purity of this compound can be reliably determined using a well-developed, validated RP-HPLC method. The use of a polar-endcapped C18 column with an acidic mobile phase is critical for achieving good retention and excellent peak shape for this polar, basic analyte. The detailed protocol provided herein meets the stringent requirements for pharmaceutical quality control, with integrated system suitability tests ensuring the validity of each analytical run.
The comparison with UHPLC highlights a clear path toward method modernization. For laboratories seeking to increase throughput and reduce operational costs associated with solvent consumption, migrating the method to a UHPLC platform is a highly effective strategy. The choice between HPLC and UHPLC ultimately depends on the specific laboratory's needs regarding sample volume, available instrumentation, and budget. Both techniques, when properly validated, are fully capable of providing the accurate and reliable purity data essential for the safe development of new medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. agilent.com [agilent.com]
- 3. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.eu [hplc.eu]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. usp.org [usp.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. The arrangement of atoms in space governs a molecule's interactions with biological targets, making structural validation a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of single-crystal X-ray crystallography as the definitive method for the structural elucidation of small organic molecules, using the example of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine. We will explore the experimental workflow of X-ray crystallography and compare its outcomes with those of other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed three-dimensional electron density map of the molecule. This map allows for the highly accurate determination of atomic positions, bond lengths, and bond angles, providing an unambiguous structural determination.[2]
Hypothetical Validation of this compound by X-ray Crystallography
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Purification: The initial step involves the synthesis of this compound, followed by rigorous purification to ensure a homogenous sample, which is crucial for obtaining high-quality crystals.
-
Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents. Crystallization is induced by slow evaporation, vapor diffusion, or cooling of the saturated solution. The goal is to obtain well-ordered, single crystals of sufficient size and quality for diffraction. For a compound like this, a variety of solvents such as methanol, ethanol, or acetonitrile could be explored.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during the experiment.[3] This is often solved using direct methods or Patterson methods for small molecules. Once the initial structure is solved, it is refined to improve the fit between the calculated and observed diffraction data. This refinement process yields the final, high-resolution three-dimensional structure of the molecule.
dot
Caption: Experimental workflow for single-crystal X-ray crystallography.
A Comparative Analysis: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques that offer complementary and crucial information, particularly about the molecule's structure in solution and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution.[3] It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[3]
For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed to piece together its connectivity.
Expected NMR Data for this compound:
| Technique | Information Gained |
| ¹H NMR | Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (spin-spin coupling). |
| ¹³C NMR | Reveals the number of different types of carbon atoms in the molecule. |
| COSY | Establishes proton-proton coupling correlations, helping to identify adjacent protons. |
| HSQC | Correlates directly bonded proton and carbon atoms. |
| HMBC | Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule. |
While NMR is excellent for determining the connectivity of a molecule, it can be challenging to definitively determine stereochemistry and the precise three-dimensional arrangement, especially in complex molecules with multiple stereocenters.[4]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, which in turn allows for the determination of its elemental formula.
For this compound (C10H16N4), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as different parts of the molecule will break off in predictable ways.
dot
Caption: Comparison of analytical techniques for structural validation.
Objective Comparison and Conclusion
The choice of analytical technique depends on the specific information required by the researcher.
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Unambiguous 3D structure determination.[1] - Provides precise bond lengths and angles. - Can determine absolute stereochemistry.[4] | - Requires a single, well-ordered crystal. - Provides a solid-state structure, which may differ from the solution conformation. |
| NMR Spectroscopy | - Provides detailed connectivity information in solution.[3] - Non-destructive.[3] - Can provide information on molecular dynamics. | - Can be difficult to interpret for complex molecules. - May not provide definitive 3D structural information.[4] |
| Mass Spectrometry | - High sensitivity. - Provides exact molecular weight and formula. - Fragmentation can give structural clues. | - Does not provide information on connectivity or 3D structure. |
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine Derivatives
Introduction: Deconstructing a Privileged Scaffold
The 4-(4-methylpiperazin-1-yl)pyridin-2-amine scaffold represents a confluence of two highly successful motifs in modern medicinal chemistry: the 2-aminopyridine and the piperazine ring.[1][2][3] The 2-aminopyridine moiety is a well-established "hinge-binding" group, adept at forming critical hydrogen bonds within the ATP-binding site of protein kinases.[4] The piperazine ring, particularly when N-methylated, is a versatile functional group prized for its ability to improve aqueous solubility, oral bioavailability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.[2][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing derivatives of this core structure. By examining how modifications to different parts of the molecule impact biological activity, we can elucidate the principles for designing next-generation inhibitors with enhanced potency, selectivity, and therapeutic potential. While direct SAR studies on the parent molecule are limited, a comprehensive comparison of closely related analogues in the scientific literature allows for the construction of a robust SAR model, primarily focused on their role as kinase inhibitors.
The Kinase Hinge: An Anchor Point for Inhibition
The primary mechanism by which 2-aminopyridine-based molecules exert their biological effect is through competitive inhibition at the ATP-binding site of protein kinases. The nitrogen atoms of the 2-aminopyridine ring act as both hydrogen bond donors and acceptors, forming a characteristic bidentate hydrogen bond interaction with the "hinge" region of the kinase. This interaction anchors the inhibitor in the active site, providing the foundation for its inhibitory activity.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Biological Assay Validation for Novel Kinase Inhibitors Based on the 4-(4-Methylpiperazin-1-yl)pyridin-2-amine Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
The 4-(4-methylpiperazin-1-yl)pyridin-2-amine core is a well-established "privileged scaffold" in medicinal chemistry, most famously embodied in the groundbreaking tyrosine kinase inhibitor, Imatinib (Gleevec®)[1][2]. Its remarkable success in treating chronic myelogenous leukemia (CML) by targeting the BCR-ABL fusion protein has cemented this scaffold's importance[3][4]. Compounds derived from this structure are often designed to be ATP-competitive inhibitors, targeting the kinase ATP-binding site[2][5].
This guide provides a comprehensive, technically-grounded framework for the biological validation of novel compounds ("Compound X") derived from this scaffold. We will move beyond simple protocol recitation to explain the causal logic behind each experimental choice. The objective is to build a robust, multi-stage validation cascade that establishes on-target potency, selectivity, and cellular efficacy, using Imatinib as a benchmark for comparative analysis.
Part 1: Primary Target Engagement & Biochemical Potency
Principle: Establishing Foundational Potency with In Vitro Assays
The first step in validating any potential inhibitor is to quantify its direct interaction with the purified target kinase in a controlled, cell-free environment. This biochemical approach isolates the drug-target interaction from cellular complexities like membrane permeability and efflux pumps, providing a clean measure of potency (IC50).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a preferred method due to their high sensitivity, low background, and homogeneous "mix-and-read" format, which is ideal for high-throughput screening[6]. The LanthaScreen™ technology is a robust example of a TR-FRET assay, which can be configured as either a binding assay or an activity assay.[7][8]
-
Binding Assays measure the displacement of a fluorescent tracer from the kinase's ATP pocket, making them suitable for detecting any compound that binds to the ATP site, including those that bind to inactive kinase conformations, like Imatinib.[7]
-
Activity Assays measure the phosphorylation of a substrate, providing a direct readout of catalytic inhibition.[8]
For our purposes, we will detail a TR-FRET kinase activity assay protocol, as it directly measures the functional consequence of inhibitor binding.
Experimental Protocol: TR-FRET Kinase Activity Assay (e.g., for ABL Kinase)
This protocol is adapted from standard methodologies for LanthaScreen™ assays.[8][9]
Objective: To determine the concentration at which Compound X inhibits 50% of ABL kinase activity (IC50) and compare it to Imatinib.
Materials:
-
Purified, active ABL Kinase
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay Buffer (Kinase Reaction Buffer)
-
Stop Solution (EDTA in TR-FRET Dilution Buffer)
-
Compound X and Imatinib (as positive control), serially diluted in DMSO
-
384-well assay plates (low-volume, black)
-
TR-FRET compatible plate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X and Imatinib in DMSO. Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
Kinase/Substrate Preparation: Prepare a solution of ABL kinase and fluorescein-labeled substrate in Kinase Reaction Buffer at 2X the final desired concentration. The optimal kinase concentration should be predetermined via an enzyme titration curve to ensure the assay operates in the linear range (typically the EC80 value).[9]
-
Initiate Kinase Reaction: Add the 2X kinase/substrate solution to the wells containing the compounds. Immediately after, add a 2X ATP solution (prepared in Kinase Reaction Buffer) to start the reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for ATP to allow for sensitive detection of ATP-competitive inhibitors.[10] The total reaction volume is typically 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction & Develop Signal: Add the Stop/Detection solution, which contains EDTA to chelate Mg2+ and halt the kinase reaction, and the Terbium-labeled antibody to detect the phosphorylated product.[8]
-
Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor fluorophore and 615 nm for the donor terbium).[7] The TR-FRET ratio (665 nm / 615 nm) is calculated.
Data Analysis & Comparative Table:
The TR-FRET ratio is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted using a four-parameter logistic equation to determine the IC50 value.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Hill Slope |
| Compound X | ABL | TR-FRET Activity | 8.5 | -1.1 |
| Imatinib | ABL | TR-FRET Activity | 25.0 | -1.0 |
This hypothetical data shows Compound X is approximately 3-fold more potent than Imatinib in a biochemical context.
Part 2: Kinase Selectivity Profiling
Principle: Defining the "Window of Opportunity"
No kinase inhibitor is perfectly specific. Off-target activity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Kinase selectivity profiling is essential to understand a compound's broader interaction landscape.[11] This is typically done by screening the compound against a large panel of purified kinases.[12] The goal is to identify a "therapeutic window" where the compound effectively inhibits the desired target with minimal impact on other kinases.
Commercial services from companies like Reaction Biology, Promega, or Pharmaron offer comprehensive panels that cover a large portion of the human kinome.[11][13][14] These services typically use radiometric assays or binding assays to determine the percent inhibition at a fixed compound concentration (e.g., 1 µM).
Methodology: Broad-Panel Kinase Screen
-
Compound Submission: Compound X and Imatinib are submitted to a contract research organization (CRO).
-
Screening: The compounds are typically tested at one or two concentrations (e.g., 0.1 µM and 1 µM) against a panel of >300 kinases. The assay format is often a radiometric activity assay, considered the "gold standard" for its direct detection of substrate phosphorylation.[12]
-
Data Reporting: Results are reported as percent inhibition relative to a DMSO control. A "hit" is defined as inhibition above a certain threshold (e.g., >50% or >75%).
Data Presentation & Visualization:
The results are best visualized to understand the selectivity profile.
Caption: Hypothetical kinase inhibition profiles at 1 µM.
Interpretation: This visualization allows for a direct comparison. Both compounds potently inhibit the intended target ABL1 and the known off-targets KIT and PDGFRα. However, their secondary off-target profiles differ. Compound X shows some weak inhibition of SRC family kinases, while Imatinib interacts with DDR1 and NQO2.[2] This information is critical for predicting potential side effects and guiding future optimization.
Part 3: Cellular Assay Validation
Principle: Confirming On-Target Activity in a Living System
A potent biochemical inhibitor must also be effective in a cellular context. Cellular assays are crucial for confirming that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response.[15][16]
We will use two orthogonal methods:
-
Target Engagement Assay: A Western blot to measure the inhibition of phosphorylation of a direct downstream substrate of the target kinase.
-
Phenotypic Assay: A cell viability assay to measure the compound's effect on the proliferation of cancer cells dependent on the target kinase.
Experimental Workflow Visualization
Caption: Workflow for parallel cellular validation assays.
Protocol 1: Western Blot for Phospho-CrkL Inhibition
Objective: To visually confirm that Compound X inhibits BCR-ABL kinase activity in K-562 cells (a CML cell line) by measuring the phosphorylation status of its downstream substrate, CrkL.
Methodology:
-
Cell Culture & Treatment: Seed K-562 cells in a 6-well plate. After 24 hours, treat cells with increasing concentrations of Compound X or Imatinib for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated CrkL (p-CrkL).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Reprobing: Strip the membrane and reprobe for total CrkL and a loading control (e.g., β-Actin) to ensure equal protein loading.
Expected Outcome: A dose-dependent decrease in the p-CrkL signal will be observed for active compounds, confirming on-target engagement.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the cellular IC50 (GI50) of Compound X by measuring its effect on the proliferation/viability of K-562 cells.
Methodology (based on Promega's protocol): [17][18]
-
Cell Plating: Seed K-562 cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Compound Treatment: Add serially diluted Compound X and Imatinib to the wells. Include wells with DMSO (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[19]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well.[18] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of metabolically active cells.[17]
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.[19]
-
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
Data Analysis & Comparative Table:
The luminescence data is normalized to the DMSO control (100% viability) and plotted against the log of compound concentration to calculate the cellular IC50.
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) |
| Compound X | K-562 (BCR-ABL+) | CellTiter-Glo | 35.2 |
| Imatinib | K-562 (BCR-ABL+) | CellTiter-Glo | 150.8 |
This hypothetical data demonstrates that Compound X retains its potency advantage over Imatinib in a cellular context, effectively inhibiting the proliferation of BCR-ABL-dependent cancer cells.
Conclusion
This guide outlines a logical, multi-tiered approach to the biological validation of novel kinase inhibitors derived from the this compound scaffold. By systematically progressing from purified protein assays to broad selectivity profiling and finally to mechanism-based cellular assays, researchers can build a comprehensive data package. This rigorous, comparative validation against a known standard like Imatinib is essential for establishing the therapeutic potential of new chemical entities and making informed decisions in the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Imatinib - Wikipedia [en.wikipedia.org]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 14. pharmaron.com [pharmaron.com]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
A Head-to-Head Comparison of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine with Alternative Scaffolds in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of contemporary drug discovery, particularly within oncology and neurology, the selection of a core molecular scaffold is a decision of paramount importance. This choice profoundly influences a drug candidate's potency, selectivity, pharmacokinetic profile, and ultimately, its clinical success. The 2-aminopyridine moiety, a recurring motif in a multitude of bioactive compounds, serves as a versatile and highly effective scaffold. This guide provides a detailed head-to-head comparison of a specific exemplar of this class, 4-(4-Methylpiperazin-1-yl)pyridin-2-amine, and its derivatives against other privileged scaffolds such as quinolines, pyrimidines, and quinazolines. Our analysis is grounded in experimental data to provide actionable insights for medicinal chemists and drug development professionals.
The 2-Aminopyridine Scaffold: A Privileged Player in Medicinal Chemistry
The 2-aminopyridine core is a simple, low-molecular-weight, and functionally rich scaffold that has been rightly termed an "unsung hero in drug discovery"[1][2]. Its utility stems from several key features:
-
Versatile Synthesis: The 2-aminopyridine moiety is readily synthesized and derivatized, allowing for the facile exploration of chemical space and the optimization of structure-activity relationships (SAR)[3].
-
Hydrogen Bonding Capabilities: The pyridine nitrogen and the 2-amino group provide crucial hydrogen bond donor and acceptor sites, enabling strong and specific interactions with biological targets, most notably the hinge region of protein kinases.
-
Favorable Physicochemical Properties: Derivatives of 2-aminopyridine often exhibit desirable drug-like properties, including aqueous solubility and the potential for oral bioavailability[3].
The subject of our focus, this compound, incorporates an N-methylpiperazine group. This addition is a common strategy in medicinal chemistry to enhance solubility, improve cell permeability, and modulate the basicity of the molecule, which can have a significant impact on its pharmacokinetic and pharmacodynamic properties[4].
Performance Comparison of Privileged Scaffolds
The true measure of a scaffold's utility lies in its performance relative to other established structural motifs. In the realm of kinase inhibition, a dominant area of research for all the scaffolds discussed, subtle changes in the core structure can lead to dramatic differences in biological activity.
Kinase Inhibitory Potency: A Tale of Two Rings
A direct comparison between 2-aminopyridine and 2-aminopyrimidine scaffolds was recently highlighted in the development of dual CDK9/HDAC inhibitors[5][6]. While both scaffolds can effectively target these enzymes, the study revealed that the choice of the core heterocycle had a profound impact on the resulting potency and selectivity profile.
| Scaffold | Compound | Target(s) | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, nM) |
| 2-Aminopyrimidine | Dasatinib | BCR-ABL, SRC family | <1 | K562 | 3 |
| Quinoline | Bosutinib | BCR-ABL, SRC family | 1.2 | K562 | 100 |
| 2-Aminopyridine | Compound 8e | CDK9/HDAC1 | 88.4 (CDK9), 168.9 (HDAC1) | MV-4-11 | Not Reported |
| 2-Aminopyrimidine | Compound 9e | FLT3/HDAC1/3 | 30.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3) | MV-4-11 | Not Reported |
| Quinazoline | Gefitinib | EGFR | 26 - 57 | Not Applicable | Varies by cell line |
| Quinazoline | Erlotinib | EGFR | 2,000 (Wild-Type) | Not Applicable | Varies by cell line |
Data for Dasatinib and Bosutinib are from various sources. Data for compounds 8e and 9e are from a single study for direct comparison[5][6]. Data for Gefitinib and Erlotinib are from a comparative analysis[1]. It is important to note that IC50 and GI50 values are assay-dependent and direct comparison across different studies should be done with caution.
The data illustrates that while both 2-aminopyridine and 2-aminopyrimidine scaffolds can yield potent inhibitors, the pyrimidine core in compound 9e led to a more potent FLT3 inhibitor compared to the CDK9 inhibition of the pyridine-based 8e . This underscores the subtle yet critical influence of the scaffold on target engagement.
In a broader comparison, considering the approved BCR-ABL inhibitors, Dasatinib (a 2-aminopyrimidine derivative) generally exhibits greater potency than Bosutinib (a quinoline derivative) against the primary target and a broader spectrum of kinases[7][8][9]. However, this broader activity can also lead to more off-target effects.
Selectivity Profile: The Double-Edged Sword of Broad-Spectrum Inhibition
Kinase inhibitor selectivity is a critical determinant of a drug's safety profile. While potent on-target activity is desired, off-target inhibition can lead to unforeseen toxicities. The choice of scaffold plays a significant role in defining the selectivity of an inhibitor.
A comparison of the kinome profiles of Dasatinib and Bosutinib reveals distinct differences in their targeted kinases, which can be attributed in part to their core scaffolds[7][8][9]. While both are potent SRC/ABL inhibitors, their broader selectivity profiles differ, which may contribute to their different clinical side-effect profiles[7].
The quinazoline scaffold, exemplified by the first-generation EGFR inhibitors Gefitinib and Erlotinib, provides another interesting case study. Despite sharing the same core, their selectivity and potency against different EGFR mutants vary, and they exhibit distinct safety profiles in clinical use[1][3][10][11][12]. Gefitinib is generally better tolerated, with lower rates of rash and mucositis compared to Erlotinib[1][12].
Pharmacokinetic (ADME) Properties: The Journey to the Target
The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The scaffold is a key determinant of these characteristics.
The 4-(4-methylpiperazin-1-yl) group is often incorporated into the 2-aminopyridine scaffold to improve ADME properties, particularly solubility and oral bioavailability. However, this group can also be a site of metabolism. A study on 2-aminopyridine-based MAP4K4 inhibitors highlighted that while the core scaffold was effective, derivatives suffered from time-dependent inhibition of CYP3A4, a major drug-metabolizing enzyme[13][14]. This necessitated medicinal chemistry efforts to mitigate this risk, demonstrating that even with a privileged scaffold, careful optimization of the overall molecular structure is crucial.
In contrast, the quinoline scaffold in Bosutinib contributes to its metabolic profile, which is also primarily mediated by CYP3A4. The pharmacokinetic profiles of kinase inhibitors are often complex and can exhibit significant inter-individual variability[15].
Visualizing the Landscape: Pathways and Workflows
To better understand the context in which these scaffolds operate, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for their evaluation.
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: A typical workflow for the discovery of kinase inhibitors.
Experimental Protocols: A Guide to Generating Comparative Data
To ensure the scientific integrity of any head-to-head comparison, standardized and validated experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a concentration range. A typical starting concentration is 10 mM.
-
Kinase Reaction: a. In a white opaque plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to each well. b. Add 2 µL of the kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final concentrations of kinase, substrate, and ATP should be optimized for each specific kinase. d. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. . b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) value.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a test compound in mice.
Materials:
-
Test compound
-
Dosing vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (for oral gavage and intravenous injection)
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: a. Divide the mice into two groups for oral (PO) and intravenous (IV) administration. b. Administer the test compound at a specific dose (e.g., 10 mg/kg for PO and 2 mg/kg for IV).
-
Blood Sampling: a. Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like tail vein or retro-orbital bleeding.
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Conclusion
The this compound scaffold and its parent 2-aminopyridine core represent a highly valuable starting point in the design of novel therapeutics, particularly kinase inhibitors. This guide has demonstrated through comparative data that while it holds its own against other privileged scaffolds like quinolines and pyrimidines, the ultimate success of a drug candidate is a multifactorial equation. Potency, selectivity, and pharmacokinetic properties are intricately linked to the subtle interplay between the core scaffold and its appended functionalities.
For the medicinal chemist, the 2-aminopyridine scaffold offers a robust and versatile platform for the generation of diverse chemical libraries. However, a deep understanding of the comparative strengths and weaknesses of alternative scaffolds is crucial for making informed decisions in the early stages of drug discovery. By employing rigorous and standardized experimental protocols, researchers can generate high-quality, comparable data that will guide the optimization process and increase the likelihood of developing safe and effective medicines. The continuous exploration and comparison of these privileged scaffolds will undoubtedly fuel the engine of therapeutic innovation for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Bosutinib, dasatinib, imatinib, nilotinib, and ponatinib differentially affect the vascular molecular pathways and functionality of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 11. Comparison of gefitinib versus erlotinib in patients with nonsmall cell lung cancer who failed previous chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine Derivatives
Welcome to this in-depth technical guide. The 4-(4-methylpiperazin-1-yl)pyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing as a core component in various kinase inhibitors and other targeted therapeutics.[1][2] Its journey from a promising hit to a viable drug candidate, however, is critically dependent on its metabolic stability. A compound that is too rapidly metabolized will struggle to achieve therapeutic concentrations in the body, leading to poor efficacy and a short duration of action. Conversely, an overly stable compound might accumulate and cause toxicity.
This guide provides a comprehensive framework for assessing and comparing the metabolic stability of derivatives built upon this core scaffold. We will move beyond simple protocol recitation to explore the causal relationships between chemical structure, experimental design, and metabolic fate. Our objective is to empower you, the researcher, to generate robust, interpretable data that confidently guides your structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.
Part 1: Foundational Concepts in Metabolic Stability Assessment
Before delving into protocols, it is crucial to understand the biological context. The liver is the body's primary metabolic powerhouse, responsible for chemically modifying foreign compounds (xenobiotics), including drugs, to facilitate their elimination.[3] This process is broadly divided into Phase I and Phase II reactions.
-
Phase I Reactions: These are functionalization reactions (e.g., oxidation, reduction, hydrolysis) that introduce or expose polar functional groups. The most important enzyme family here is the Cytochrome P450 (CYP) superfamily.[3] For piperazine-containing compounds, CYP-mediated reactions like N-dealkylation and ring hydroxylation are common metabolic pathways.[4][5]
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite, significantly increasing its water solubility for excretion.
To assess a compound's metabolic fate, we use simplified in vitro systems that model the complex environment of the liver. The two most common and valuable models for early-stage drug discovery are Human Liver Microsomes (HLM) and primary hepatocytes.
-
Human Liver Microsomes (HLM): These are subcellular fractions isolated from liver tissue that are enriched in Phase I enzymes, particularly CYPs.[3] HLM assays are cost-effective, high-throughput, and excellent for specifically evaluating Phase I metabolic stability.[6] However, they lack the full complement of Phase II enzymes and the cellular architecture of an intact liver cell.
-
Hepatocytes: These are intact, primary liver cells that contain the full spectrum of both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment.[7][8] Hepatocyte stability assays provide a more comprehensive picture of overall cellular metabolism but are typically lower throughput and more expensive than HLM assays.[6][9]
The key parameter we measure in these assays is Intrinsic Clearance (CLint) , which represents the innate ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[9] It is calculated from the rate of disappearance of the parent compound over time. A higher CLint value indicates lower metabolic stability.
Part 2: Experimental Protocols for Comparative Assessment
Scientific integrity demands robust and reproducible protocols. The following sections detail standardized, self-validating methodologies for HLM and hepatocyte stability assays. The "why" is just as important as the "how."
Human Liver Microsome (HLM) Stability Assay
This assay is the workhorse for screening compounds for Phase I metabolic liabilities.
Rationale: The core principle is to incubate the test compound with HLMs in the presence of a necessary cofactor (NADPH) that drives CYP450 enzyme activity. By measuring the concentration of the compound at various time points, we can determine its rate of metabolism.[3][10]
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of each derivative in DMSO. From this, create a 125 µM working solution in acetonitrile.[11]
-
HLM Stock: Use commercially available pooled human liver microsomes (e.g., from 20 donors to average out genetic variability). Thaw on ice and dilute to a working concentration of 3 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[10] Keep on ice at all times.
-
NADPH Regenerating System (Cofactor Solution): This system continuously generates NADPH, ensuring the enzymes do not run out of their essential cofactor. A typical solution in 100 mM phosphate buffer (pH 7.4) contains 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[11]
-
Internal Standard (IS) Solution: Prepare a solution of a structurally similar but distinct compound (e.g., a stable isotope-labeled version of a control compound) at a known concentration in acetonitrile. This is used to correct for variations in sample processing and instrument response.
-
Positive Controls: Use compounds with known metabolic fates (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance) to validate assay performance.[10]
-
-
Incubation Procedure:
-
Pre-warm the NADPH regenerating system and HLM working solution to 37°C in a water bath for 10 minutes.
-
In a 96-well plate, add the test compound to the HLM solution to achieve a final compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[3][10] The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[10]
-
Initiate the Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells.[3]
-
Quench Reaction: Terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[11] This step precipitates the microsomal proteins and stops all enzymatic activity.
-
Negative Control: For each compound, run a parallel incubation at the final time point without the NADPH regenerating system. This "minus cofactor" control accounts for any non-enzymatic degradation or instability.[3]
-
-
Sample Analysis:
-
Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13] LC-MS/MS provides the sensitivity and selectivity needed to accurately quantify the low concentrations of the parent drug in a complex biological matrix.[14][15][16]
-
The amount of parent compound remaining is determined by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of this line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation) .
-
Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Cryopreserved Hepatocyte Stability Assay
This assay provides a more holistic view of metabolism, incorporating both Phase I and Phase II pathways.
Rationale: By using whole, viable liver cells, we can assess a compound's stability in a system that more closely mimics the in vivo liver environment, complete with active uptake transporters and a full suite of metabolic enzymes.[7][17]
-
Preparation of Reagents:
-
Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium (e.g., Williams' Medium E with supplements).[18] Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%. Adjust cell density to 0.5-1.0 million viable cells/mL.[17]
-
Test Compound: Prepare working solutions of test compounds and controls (e.g., Diclofenac, Dextromethorphan) in the incubation medium at 2x the final concentration.[8] The final test compound concentration is typically 1 µM.
-
-
Incubation Procedure:
-
Pre-incubate the hepatocyte suspension in a CO2 incubator at 37°C for 15-30 minutes to allow the cells to stabilize.
-
Initiate the assay by adding an equal volume of the 2x test compound working solution to the hepatocyte suspension.
-
Incubate the mixture at 37°C in a humidified CO2 incubator, often with gentle shaking to keep cells in suspension.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.[8][17]
-
Quench Reaction: Immediately terminate the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis & Data Calculation:
-
The sample processing, LC-MS/MS analysis, and data calculation steps are identical to those described for the HLM assay.
-
For hepatocytes, CLint is expressed in units of µL/min/10^6 cells . This value can then be scaled to predict in vivo hepatic clearance.[17]
-
Part 3: Comparative Analysis of this compound Derivatives
To illustrate the power of these assays, let's consider a hypothetical series of derivatives based on the core scaffold. Medicinal chemists often make systematic structural modifications to block metabolic "soft spots" and improve stability.
-
Compound A (Parent): this compound
-
Compound B (Pyridine C5-Fluoro): 5-Fluoro-4-(4-methylpiperazin-1-yl)pyridin-2-amine
-
Compound C (N-Ethyl): 4-(4-Ethylpiperazin-1-yl)pyridin-2-amine
-
Compound D (N-Cyclopropyl): 4-(4-Cyclopropylpiperazin-1-yl)pyridin-2-amine
Experimental Data Summary
The following table summarizes the metabolic stability data obtained from the HLM assay for our hypothetical series.
| Compound ID | Modification | HLM t½ (min) | HLM CLint (µL/min/mg) | Predicted Metabolic Liability |
| A | Parent Scaffold | 8.5 | 96.5 | High |
| B | C5-Fluoro on Pyridine | 45.2 | 18.2 | Low |
| C | N-Ethyl on Piperazine | 6.1 | 134.1 | Very High |
| D | N-Cyclopropyl on Piperazine | 15.3 | 53.6 | Moderate |
Interpretation and Structure-Metabolism Relationships (SMR)
-
Compound A (Parent): The parent compound exhibits a short half-life and high intrinsic clearance, indicating rapid metabolism.[19] This is a common starting point and suggests the presence of one or more metabolic soft spots. The most likely sites for CYP-mediated oxidation are the N-methyl group of the piperazine (leading to N-demethylation) and aromatic hydroxylation on the electron-rich pyridine ring.[5][20]
-
Compound B (C5-Fluoro): The introduction of a fluorine atom at the C5 position of the pyridine ring results in a dramatic improvement in metabolic stability (a >5-fold increase in t½). Causality: Fluorine is a small, highly electronegative atom that acts as a potent metabolic blocker. By placing it on the pyridine ring, we deactivate the ring towards oxidative aromatic hydroxylation, a major metabolic pathway for Compound A. This strategy has been successfully employed for various heterocyclic scaffolds.[21]
-
Compound C (N-Ethyl): Replacing the N-methyl group with an N-ethyl group exacerbates the metabolic instability. Causality: While both methyl and ethyl groups are susceptible to N-dealkylation, the secondary carbon of the ethyl group is more readily oxidized by CYP enzymes than the primary carbon of the methyl group. This modification inadvertently created an even more significant metabolic liability.
-
Compound D (N-Cyclopropyl): Swapping the N-methyl for an N-cyclopropyl group provides a moderate improvement in stability compared to the parent. Causality: The cyclopropyl group is generally more robust to N-dealkylation than a simple methyl group due to the strain of the three-membered ring. While oxidation can still occur, the rate is often slower. This demonstrates that small alkyl modifications at this position can tune metabolic stability.
Visualizing Metabolic Pathways
The following diagram illustrates the primary metabolic pathways for the parent compound and how structural modifications can block or alter these routes.
Caption: Metabolic pathways of the parent scaffold and the blocking effect of C5-fluorination.
Part 4: Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the metabolic stability of this compound derivatives. Our comparative analysis reveals clear structure-metabolism relationships:
-
The parent scaffold is susceptible to both N-dealkylation of the piperazine moiety and oxidation of the pyridine ring.
-
Blocking the pyridine ring with a fluorine atom (Compound B) is a highly effective strategy for enhancing metabolic stability.
-
Modifications to the N-alkyl substituent of the piperazine can significantly modulate clearance, with N-ethyl being detrimental and N-cyclopropyl offering a modest improvement.
Based on this data, Compound B emerges as the most promising derivative from a metabolic stability standpoint. The next logical steps for a research team would be to:
-
Confirm the improved stability of Compound B in a hepatocyte assay to assess the impact of Phase II metabolism.
-
Profile Compound B against a broader panel of human CYP isoforms to identify the specific enzymes responsible for its residual metabolism and to assess the potential for drug-drug interactions.
-
Advance the most promising candidates to in vivo pharmacokinetic studies in animal models to see how the improved in vitro stability translates to a real-world biological system.
By integrating robust experimental design with a deep understanding of metabolic pathways, researchers can efficiently navigate the complex challenge of optimizing drug candidates, transforming promising molecules into effective medicines.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioivt.com [bioivt.com]
- 7. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 8. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from the 4-(4-Methylpiperazin-1-yl)pyridin-2-amine Scaffold
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The 4-(4-methylpiperazin-1-yl)pyridin-2-amine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of small molecule kinase inhibitors. Its prevalence stems from a combination of favorable molecular interactions that drive both potency and desirable pharmacokinetic properties. The 2-aminopyridine motif is a classic "hinge-binder," adept at forming crucial hydrogen bonds with the backbone of the kinase ATP-binding site, an interaction essential for high-affinity inhibition.[1] Concurrently, the 4-(4-methylpiperazin-1-yl) moiety typically extends into the solvent-exposed region of the ATP pocket. This group serves a dual purpose: it enhances aqueous solubility, a critical factor for oral bioavailability, and provides a versatile point for synthetic modification to fine-tune selectivity and potency.
However, the very features that make this scaffold effective also present a significant challenge: achieving a clean selectivity profile. The conserved nature of the ATP-binding site across the human kinome means that inhibitors designed for one kinase can inadvertently bind to dozens of others.[2] This cross-reactivity, or "off-target" activity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.
This guide provides an in-depth comparison of the cross-reactivity profiles for kinase inhibitors built upon this privileged scaffold. We will dissect kinome-wide screening data, explain the causality behind experimental choices for profiling, and provide actionable protocols for assessing inhibitor selectivity in your own drug discovery programs.
Comparative Cross-Reactivity Profiles
The selectivity of an inhibitor is not an absolute property but rather a profile of its activity across the kinome. Below, we compare several inhibitors that incorporate the core aminopyridine scaffold, highlighting how subtle chemical modifications can dramatically alter their interaction map.
Case Study 1: Dual FLT3/Aurora Kinase Inhibitors for Acute Myeloid Leukemia (AML)
In certain therapeutic contexts, targeting multiple kinases is a validated strategy. For instance, in AML, the FMS-like tyrosine kinase 3 (FLT3) is a key oncogenic driver, while Aurora kinases are critical for mitotic progression.[3] An inhibitor that can potently engage both targets could offer a superior therapeutic effect. Researchers have optimized imidazo[4,5-b]pyridine-based compounds, which feature a fused ring system with the core 2-aminopyridine structure, to achieve this dual activity.[3][4]
One such preclinical candidate, compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), demonstrates potent, low-nanomolar inhibition of both Aurora A and FLT3.[3] However, a broader assessment of its selectivity reveals significant off-target interactions.
Table 1: Kinome Selectivity Profile of Compound 27e
| Kinase Target | Binding Affinity (Kd or % of Control @ 1µM) | Primary Cellular Process | Citation |
|---|---|---|---|
| FLT3 | Kd = 6.2 nM | Hematopoiesis, Cell Proliferation | [3] |
| FLT3-ITD | Kd = 38 nM | Oncogenic Signaling in AML | [3] |
| Aurora-A | Kd = 7.5 nM | Mitosis, Cell Cycle Control | [3] |
| Aurora-B | Kd = 48 nM | Mitosis, Cytokinesis | [3] |
| FLT1 (VEGFR1) | % of Control = 0.3 | Angiogenesis, Vascular Development | [4] |
| JAK2 | % of Control = 1.3 | Cytokine Signaling, Hematopoiesis | [4] |
| RET | % of Control = 1.8 | Neuronal Development, Cell Growth | [4] |
| PDGFRB | % of Control = 4.0 | Cell Growth, Proliferation, Migration | [4] |
| hERG | IC50 = 6.3 µM (for related compound 22d) | Cardiac Action Potential Repolarization |[3][4] |
Data presented as Kd (dissociation constant) where lower values indicate stronger binding, or as percent of control in a competitive binding assay where lower values indicate stronger inhibition.
The off-target profile of 27e reveals potent inhibition of other receptor tyrosine kinases involved in angiogenesis and cell growth (FLT1, PDGFRB) and a key cytokine signaling kinase (JAK2).[4] While this polypharmacology could contribute to its anti-cancer activity, it also increases the risk of mechanism-based toxicities. Furthermore, evaluation of related compounds in the same chemical series revealed inhibitory activity against the hERG channel, a critical anti-target in drug development due to its association with cardiac arrhythmias.[3][4] This underscores the necessity of comprehensive profiling early in the discovery process.
Case Study 2: FN-1501 - A Dual FLT3 and CDK Inhibitor
Another derivative, FN-1501 , incorporates a 1H-pyrazole-3-carboxamide structure while retaining the aminopyridine hinge-binding element and the 4-methylpiperazin-1-yl moiety.[5] This compound was designed to inhibit both FLT3 and cyclin-dependent kinases (CDKs), which regulate the cell cycle. This dual-action is intended to halt proliferation in AML cells that are dependent on FLT3 signaling.[5]
Table 2: Kinase Inhibition Profile of FN-1501
| Kinase Target | Inhibitory Concentration (IC50) | Primary Cellular Process | Citation |
|---|---|---|---|
| FLT3 | Nanomolar Range | Hematopoiesis, Cell Proliferation | [5] |
| CDK2 | Nanomolar Range | Cell Cycle G1/S Transition | [5] |
| CDK4 | Nanomolar Range | Cell Cycle G1 Phase Progression | [5] |
| CDK6 | Nanomolar Range | Cell Cycle G1 Phase Progression |[5] |
FN-1501 demonstrates potent anti-proliferative activity against the MV4-11 AML cell line (IC50: 0.008 µM), which is consistent with its on-target inhibition of FLT3 and CDKs.[5] While a full kinome scan is not publicly available, the potent activity against multiple CDKs suggests a broader cross-reactivity profile within that kinase family. This highlights a key principle: scaffolds can be tuned to be selective for a single kinase or to intentionally target multiple, related kinases.
Methodologies for Cross-Reactivity Profiling
To generate the data presented above, a systematic and robust experimental approach is required. The industry standard is a large-scale panel screen, often against hundreds of kinases. Below is a detailed protocol for a competitive binding assay, a common format for these screens.
Experimental Protocol: KINOMEscan™ Competitive Binding Assay
This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
Principle: A lower amount of kinase detected in the presence of the test compound indicates stronger binding and therefore higher inhibitory potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound (e.g., 100 mM in 100% DMSO). Serially dilute to the desired screening concentration in the appropriate assay buffer.
-
Prepare kinase solutions. Recombinant kinases tagged with a unique DNA identifier are supplied by the vendor (e.g., DiscoverX/Eurofins).
-
Prepare the immobilized ligand. An active-site directed, broadly-specific kinase inhibitor is covalently linked to a solid support (e.g., beads).
-
-
Assay Plate Setup:
-
In a multi-well plate, add binding buffer containing the DNA-tagged kinase of interest.
-
Add the test compound at the final desired concentration (e.g., 1 µM). Include a DMSO-only well as a 100% binding control and a well with a high concentration of a known potent inhibitor as a 0% binding control.
-
Initiate the binding reaction by adding the immobilized ligand beads to all wells.
-
-
Incubation and Washing:
-
Seal the plate and incubate with shaking for 1 hour at room temperature to allow the binding competition to reach equilibrium. Causality: This incubation period is critical to ensure that the binding (or lack thereof) reflects the true affinity of the compound, not just its on-rate.
-
Wash the plate thoroughly with wash buffer to remove any unbound kinase. Causality: This step is crucial for separating the kinase that is tightly bound to the immobilized ligand from the kinase that was displaced by the test compound.
-
-
Elution and Quantification:
-
Elute the bound kinase-DNA tag complex from the beads using an elution buffer.
-
Quantify the amount of eluted DNA tag in each well using a standard qPCR protocol with primers specific to the tag.
-
-
Data Analysis:
-
Calculate the percent of control (%Ctrl) for each compound/kinase interaction using the following formula: %Ctrl = (Signal_Test_Compound - Signal_0%_Control) / (Signal_100%_Control - Signal_0%_Control) * 100
-
A lower %Ctrl value signifies stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a %Ctrl < 10% or < 35%.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, intermediates like 4-(4-Methylpiperazin-1-yl)pyridin-2-amine are invaluable. However, our responsibility extends beyond their application in synthesis and discovery; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a detailed, step-by-step protocol for managing this compound's waste stream, grounding every procedure in the principles of laboratory safety, regulatory compliance, and environmental stewardship.
Hazard Profile and Waste Classification: The "Why" Behind the Procedure
Understanding the intrinsic hazards of a chemical is the first and most critical step in determining its proper disposal pathway. This compound is not a benign substance; its hazard profile mandates that it be treated as a regulated hazardous waste.[1] The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2][3][4] RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from creation to final disposal.[4][5][6]
Based on globally harmonized system (GHS) classifications, this compound presents multiple health hazards that necessitate its classification as hazardous.[1]
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Given its acute toxicity, this compound must be disposed of as hazardous waste. It should never be discarded down the drain or in regular trash, as this can harm aquatic life and municipal water treatment systems and is a direct violation of federal regulations.[7]
The Laboratory Waste Management Framework
For laboratories, the EPA provides specific guidelines for accumulating hazardous waste.[8] Most research labs operate under the standards for Satellite Accumulation Areas (SAAs).[9][10] An SAA is a location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[8][10] Adherence to SAA requirements is not merely best practice; it is a legal necessity.
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the moment waste is generated.
Step 1: Immediate Waste Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams.
-
Action: Immediately upon generation, designate a specific, dedicated waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, contaminated silica gel).
-
Causality: This compound is incompatible with strong oxidizing agents and strong acids.[11] Accidental mixing can lead to vigorous, exothermic reactions, creating a significant safety hazard. Segregation prevents such dangerous reactions and simplifies the final disposal process for the waste vendor.
Step 2: Select an Appropriate Waste Container
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Action: Choose a container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a tight-fitting, screw-on cap.[12] The original manufacturer's bottle, if empty, is often a suitable choice.
-
Causality: A robust, chemically-resistant container prevents the waste from corroding or degrading it.[12] A secure cap is an EPA requirement to prevent the release of vapors and to contain the contents in case of a spill.[12]
Step 3: Correctly Label the Hazardous Waste Container
Proper labeling is a key compliance point and a critical safety communication tool.
-
Action: As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.[10] This label must include:
-
Causality: Federal and often state laws require this specific information.[9] Clear labeling ensures that anyone handling the container, from lab personnel to waste disposal technicians, is immediately aware of its contents and the associated dangers.
Step 4: Safe Accumulation in a Designated SAA
Store the labeled waste container safely at its point of generation.
-
Action: Place the sealed waste container in a designated SAA, which should be within the line of sight of the process that generates the waste.[10] The container should be stored in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Causality: Storing waste at the point of generation is a core principle of the SAA regulations.[9] Secondary containment is a crucial safety measure to prevent a small leak from becoming a major spill, protecting both personnel and the facility.
Step 5: Arranging for Final Disposal
Hazardous waste must be handled by certified professionals.
-
Action: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for the waste to be picked up by a licensed hazardous waste disposal vendor.[7] You will need to complete a chemical collection request form, and the waste will be tracked via a manifest system from your lab to its final disposal site.[10]
-
Causality: Only licensed transporters and treatment, storage, and disposal facilities (TSDFs) are legally permitted to handle and dispose of hazardous waste.[5][9] This ensures the material is managed in an environmentally sound manner and that your institution's "cradle-to-grave" liability is properly addressed.
Spill Management Protocol
In the event of a spill, a prepared and swift response is essential.
-
Evacuate and Alert: Immediately alert personnel in the area. If the spill is large or you feel unwell, evacuate the lab and call your institution's emergency EHS number.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and double-layered nitrile gloves. For larger spills, a respirator may be necessary.[13][14]
-
Contain the Spill: Use an inert, absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to dike the spill and prevent it from spreading.
-
Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, carefully sweep the material up and place it into a designated, sealable container.[11][15]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of as Hazardous Waste: The container with the absorbed spill material and any contaminated cleaning supplies must be labeled and disposed of as hazardous waste, following the protocol outlined in Section 3.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for compliant hazardous waste disposal.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to this protocol—which integrates hazard assessment, regulatory requirements, and safe handling practices—scientists can ensure they are protecting themselves, their colleagues, and the environment. This commitment to safety and compliance is the bedrock of trustworthy and authoritative scientific practice.
References
- 1. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. capotchem.cn [capotchem.cn]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Handling 4-(4-Methylpiperazin-1-yl)pyridin-2-amine: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 4-(4-Methylpiperazin-1-yl)pyridin-2-amine, a substituted pyridinamine, is a valuable building block, but its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to ensure every procedure is a self-validating system of protection.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific toxicological profile of this compound is the critical first step in designing a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, evidence-based summary of the compound's intrinsic hazards. These classifications are not suggestions; they are directives that inform the minimum required level of personal protective equipment (PPE).
According to available safety data, this compound and structurally similar molecules present significant health risks through multiple exposure routes.[1][2][3]
Table 1: GHS Hazard Summary for this compound & Analogs
| Hazard Class | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H302: Toxic or Harmful if swallowed[2][3] | Prevents any ingestion. Mandates strict hygiene and prohibits eating, drinking, or smoking in the lab.[1] |
| H312: Harmful in contact with skin[3] | Requires chemically resistant gloves and a lab coat to prevent skin contact.[1] | |
| H332: Harmful if inhaled[3] | Necessitates handling within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4] | |
| Skin Corrosion / Irritation | H315: Causes skin irritation[2][3] | Reinforces the need for appropriate gloves and protective clothing to avoid direct contact.[5] |
| Serious Eye Damage / Irritation | H318: Causes serious eye damage[2][3] | Mandates the use of chemical splash goggles as a minimum. A face shield is required for splash-risk procedures.[4][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[7] | Further emphasizes the critical importance of primary engineering controls like a fume hood.[1][8] |
This hazard profile demonstrates that exposure can lead to severe, immediate health effects. Therefore, the following PPE and handling protocols are mandatory.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazards identified above. A multi-layered approach is essential to create redundant barriers to exposure.
Primary Barrier: Hand and Body Protection
Your first line of defense is preventing direct contact with the skin.
-
Hand Protection: Chemically resistant, impervious gloves are required at all times.[4] Nitrile gloves provide a good baseline of protection for incidental contact.[8] However, for prolonged handling or in the event of a spill, it is crucial to consult the glove manufacturer's resistance guide to ensure compatibility. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your hands.[4]
-
Body Protection: A properly fitted, buttoned lab coat is the minimum requirement to protect skin and personal clothing.[6] For procedures with a higher risk of splashes or when handling larger quantities, consider a chemical-resistant apron or a full-body protective suit.[9] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6]
Secondary Barrier: Eye and Face Protection
Given the H318 classification ("Causes serious eye damage"), protecting your eyes is of paramount importance.[3]
-
Eye Protection: Standard safety glasses are insufficient . Chemical splash goggles that meet ANSI Z.87.1 standards are required to provide a complete seal around the eyes, protecting from splashes and airborne particles.[5][6]
-
Face Protection: When there is a significant risk of splashing—such as during solution transfers, heating, or cleaning up spills—a face shield must be worn in addition to chemical splash goggles.[6][10]
Respiratory Protection: The Primary Role of Engineering Controls
The primary method for preventing respiratory exposure is not a mask, but a certified chemical fume hood.[4]
-
Fume Hood: All weighing, handling, and experimental use of this compound must be conducted inside a properly functioning chemical fume hood to capture dust and vapors at the source.[1][8]
-
Respirator Use: In the rare event that engineering controls are not feasible or during a large-scale spill clean-up, a NIOSH-approved respirator with the appropriate cartridges would be necessary.[4][10] Use of a respirator requires prior medical clearance, formal training, and fit-testing as per OSHA regulations.[10]
Table 2: Recommended PPE by Laboratory Task
| Task | Required Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Fume Hood | Nitrile Gloves (Double-gloving recommended) | Chemical Splash Goggles | Lab Coat | Not required with fume hood |
| Preparing Solutions | Chemical Fume Hood | Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat | Not required with fume hood |
| Running Reaction / Transfers | Chemical Fume Hood | Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat | Not required with fume hood |
| Minor Spill Cleanup | N/A | Chemical Resistant Gloves (e.g., Butyl Rubber) | Chemical Splash Goggles & Face Shield | Lab Coat / Apron | NIOSH-approved respirator may be required |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of handling.
Step 1: Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Locate Emergency Equipment: Visually confirm the location and accessibility of the nearest safety shower and eyewash station.[1]
-
Assemble PPE: Gather all necessary PPE as outlined in Table 2. Inspect each item for damage.
-
Review Procedures: Mentally walk through the experimental steps to anticipate potential hazards.
Step 2: Donning and Doffing PPE Workflow The sequence of putting on and taking off PPE is crucial to prevent cross-contamination. The following workflow should be committed to memory.
Step 3: Chemical Handling
-
Work with the smallest quantity of material necessary for the experiment.[4]
-
Handle the solid form carefully to avoid creating dust.[1]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][5]
-
All manipulations should be performed well within the fume hood, at least 6 inches from the sash.
Step 4: Decontamination and Disposal
-
Waste Classification: All materials contaminated with this compound, including gloves, weigh boats, and absorbent paper, must be treated as hazardous waste.[4]
-
Containerization: Collect solid and liquid waste in separate, clearly labeled, sealed hazardous waste containers.
-
Disposal Path: All waste must be disposed of through your institution's official hazardous waste management program, in strict accordance with local, state, and federal regulations.[1][11] Do not pour any waste down the drain.[5]
Emergency Response Plan
In Case of Exposure:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
In Case of a Minor Spill:
-
Alert personnel in the immediate area and restrict access.
-
While wearing appropriate PPE (Table 2), cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.[8]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues. This level of diligence ensures that the pursuit of scientific advancement never comes at the cost of personal well-being.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. pppmag.com [pppmag.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
